Bis(benzonitrile)palladium chloride
Beschreibung
The exact mass of the compound Bis(benzonitrile)palladium(II) chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169967. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
benzonitrile;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-64-5 | |
| Record name | Bis(benzonitrile)dichloropalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(benzonitrile)palladium(II) Chloride
Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a widely utilized precursor and catalyst in organic synthesis.[1][2][3] Its utility stems from its solubility in common organic solvents, a characteristic that distinguishes it from the polymeric nature of palladium(II) chloride.[1][4] This coordination complex serves as a crucial entry point for accessing soluble Pd(II) species, making it invaluable for a myriad of catalytic reactions, including cross-coupling and addition reactions.[5] This guide provides a detailed examination of the synthesis protocols for this important reagent, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Bis(benzonitrile)palladium(II) chloride is typically an orange to yellow-brown crystalline solid.[1][6] The benzonitrile (B105546) ligands in the complex are labile, meaning they can be easily displaced by other ligands, which is a key feature of its reactivity as a catalyst precursor.[1] In non-coordinating solvents, the complex may revert to the less soluble palladium(II) chloride.[1]
Synthesis Protocols
Two primary methods for the synthesis of bis(benzonitrile)palladium(II) chloride are prevalent in the chemical literature. The first involves the in-situ formation of a palladium active group from palladium powder, followed by reaction with benzonitrile. The second, more direct method, utilizes palladium(II) chloride as the starting material.
This method offers a cost-effective alternative to using palladium(II) chloride directly and is reported to produce a high-purity product with a high yield.[5] The protocol involves the initial dissolution of palladium powder in aqua regia to form an active palladium species.
Quantitative Data
| Parameter | Value |
| Reagents | |
| Palladium Powder | 15 g |
| Aqua Regia | 45 mL |
| Benzonitrile | 45 mL |
| n-Hexane | 75 mL |
| Reaction Conditions | |
| Dissolution in Aqua Regia | 1 hour at 100 °C |
| Reaction with Benzonitrile | 3 hours at 130 °C |
| Product | |
| Yield | 52.4 g (97%) |
| Appearance | Yellow solid |
| Metal Content (Detected) | 27.55% |
| Metal Content (Theoretical) | 27.74% |
Experimental Protocol
-
Preparation of the Palladium Active Group: In a well-ventilated fume hood, carefully dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100 °C for 1 hour. This step generates an active palladium species. Allow the solution to cool to room temperature.[5]
-
Reaction with Benzonitrile: To the cooled palladium solution, add 45 mL of benzonitrile.[5]
-
Water Removal and Reaction: Distill off the water from the reaction mixture. Once the water is removed, heat the mixture to 130 °C and maintain this temperature for 3 hours.[5]
-
Filtration: After the reaction is complete, perform a hot filtration to remove any palladium black that may have formed.[5]
-
Precipitation and Isolation: Allow the filtrate to cool to room temperature. Add the cooled filtrate to 75 mL of n-hexane to precipitate the product as a yellow solid.[5]
-
Washing and Drying: Collect the solid by filtration and wash the filter cake with n-hexane. Dry the product under vacuum to yield bis(benzonitrile)palladium(II) chloride.[5]
This is a more straightforward and commonly cited method for preparing bis(benzonitrile)palladium(II) chloride.[1][4] It is based on the direct reaction of palladium(II) chloride with benzonitrile.
Experimental Protocol
-
Dissolution: Dissolve palladium(II) chloride (PdCl₂) in warm benzonitrile.[1][4] The exact temperature and concentration are often optimized based on the desired scale and reaction time.
-
Isolation: Upon cooling or by the addition of a non-coordinating solvent in which the product is insoluble (such as hexane), the bis(benzonitrile)palladium(II) chloride precipitates out of the solution.
-
Purification: The resulting solid can be collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.
This method's simplicity makes it an attractive option when palladium(II) chloride is readily available.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of bis(benzonitrile)palladium(II) chloride starting from palladium powder (Method 1).
References
- 1. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bis(benzonitrile)palladium chloride | 14220-64-5 [chemicalbook.com]
- 4. About: Bis(benzonitrile)palladium dichloride [dbpedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Bis(benzonitrile)palladium(II) chloride [bjrock.com]
Bis(benzonitrile)palladium(II) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of bis(benzonitrile)palladium(II) chloride, denoted as (C₆H₅CN)₂PdCl₂. It details the compound's physical and chemical properties, experimental protocols for its synthesis and application, and visual representations of key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who utilize palladium-based catalysts.
Physical and Chemical Properties
Bis(benzonitrile)palladium(II) chloride is a coordination complex widely used as a precatalyst in various organic reactions due to its solubility in common organic solvents and the labile nature of its benzonitrile (B105546) ligands.[1][2][3] It is a yellow-brown, air-sensitive solid, making it a convenient source of soluble palladium(II).[1][2]
Physical Properties
The key physical characteristics of (C₆H₅CN)₂PdCl₂ are summarized in the table below.
| Property | Value | Citations |
| Appearance | Yellow to orange-brown crystalline powder | [3][4][5] |
| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd | [4] |
| Molecular Weight | 383.57 g/mol | [2][6] |
| Melting Point | 131 °C (decomposes) | [4][7][8] |
| Solubility | Soluble in acetone, chloroform; Insoluble in water. | [4][8] |
| Crystal Structure | The two benzonitrile ligands are arranged in a trans configuration. | [2][3] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C. | [4] |
Chemical Properties
(C₆H₅CN)₂PdCl₂ is primarily valued for its role as a versatile precatalyst. The benzonitrile ligands are weakly coordinated and can be easily displaced by other ligands or reactants, making it an excellent starting material for generating catalytically active palladium species in situ.[3][9]
| Property | Description | Citations |
| Key Reactivity | Acts as a precatalyst for a wide range of cross-coupling reactions. | [10] |
| Ligand Lability | The PhCN ligands are labile, and the complex can revert to PdCl₂ in non-coordinating solvents. | [2][3] |
| Primary Applications | Suzuki-Miyaura coupling, Wacker-Tsuji oxidation, Sonogashira coupling, Heck reaction, amination reactions. | [4][10][11] |
| Stability | Sensitive to moisture and air; should be handled under inert conditions. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of (C₆H₅CN)₂PdCl₂ and its application in two common catalytic reactions are provided below.
Synthesis of Bis(benzonitrile)palladium(II) Chloride
This protocol describes a cost-effective method starting from palladium powder.[7]
Materials:
-
Palladium powder (15 g)
-
Aqua regia (45 mL)
-
Benzonitrile (45 mL)
-
n-Hexane (75 mL)
Procedure:
-
Palladium Activation: In a fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100°C for 1 hour. This process generates an active palladium species.
-
Complex Formation: After cooling the solution to room temperature, add 45 mL of benzonitrile.
-
Reaction and Filtration: Distill off the water from the reaction system. Heat the remaining mixture at 130°C for 3 hours. While still hot, filter the mixture to remove any precipitated palladium black.
-
Precipitation and Isolation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate a yellow solid.
-
Washing and Drying: Collect the solid by filtration, wash the filter cake with n-hexane, and dry it under a vacuum to yield the final product, (C₆H₅CN)₂PdCl₂.[7]
Application in Suzuki-Miyaura Cross-Coupling (General Protocol)
This protocol outlines a general procedure for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, using a palladium precatalyst like (C₆H₅CN)₂PdCl₂.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
(C₆H₅CN)₂PdCl₂ (0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve (C₆H₅CN)₂PdCl₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Initiation: Add the solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Application in Wacker-Tsuji Oxidation (General Protocol)
This protocol describes the oxidation of a terminal alkene to a methyl ketone, a classic transformation enabled by palladium catalysis.[6]
Materials:
-
Terminal alkene (1.0 mmol)
-
(C₆H₅CN)₂PdCl₂ (0.1 mmol, 10 mol%)
-
Copper(I) chloride (CuCl, 1.0 mmol)
-
Solvent (DMF/Water, 7:1 ratio, 8 mL)
-
Oxygen (balloon)
Procedure:
-
Catalyst Activation: Add (C₆H₅CN)₂PdCl₂ and CuCl to the DMF/water solvent mixture in a round-bottom flask. Stir the mixture under an oxygen atmosphere (balloon) for approximately 30 minutes. This pre-oxidation step ensures the copper co-catalyst is in the active Cu(II) state.[6]
-
Reaction Initiation: Add the terminal alkene to the reaction mixture.
-
Reaction Conditions: Stir the reaction vigorously at room temperature under the oxygen balloon. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with dilute HCl. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the resulting ketone via column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and key catalytic cycles involving (C₆H₅CN)₂PdCl₂.
Caption: Synthesis workflow for Bis(benzonitrile)palladium(II) Chloride.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Wacker-Tsuji oxidation.
References
- 1. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bis(benzonitrile)palladium(II) chloride [bjrock.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Solubility Profile of Bis(benzonitrile)palladium(II) Dichloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of bis(benzonitrile)palladium(II) dichloride (PdCl₂(PhCN)₂), a pivotal palladium precursor in synthetic organic chemistry. A thorough understanding of its solubility is critical for its effective use in various applications, including as a catalyst in cross-coupling reactions prevalent in drug discovery and development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this compound.
Core Concept: Solubility and its Importance
Bis(benzonitrile)palladium(II) dichloride is a yellow-brown solid that serves as a source of soluble palladium(II) in organic reaction media.[1][2] Its efficacy as a precatalyst is fundamentally linked to its ability to dissolve in the chosen solvent, thereby ensuring a homogeneous reaction mixture and maximizing the availability of the active catalytic species. The lability of the benzonitrile (B105546) ligands means that in non-coordinating solvents, the complex can revert to the less soluble palladium(II) chloride.[1][2]
Quantitative Solubility Data
Precise quantitative solubility data for bis(benzonitrile)palladium(II) dichloride is not extensively documented in publicly available literature. However, existing qualitative and semi-quantitative information provides valuable insights into its solubility in common organic solvents. The following table summarizes these findings.
| Solvent | Formula | Solubility (mg/mL) | Observations |
| Ethanol (B145695) | C₂H₅OH | ≥ 16.7 | Completely soluble.[1] |
| Acetone | (CH₃)₂CO | Soluble | No quantitative data available, but widely reported as soluble.[3][4][5] |
| Chloroform | CHCl₃ | Soluble | No quantitative data available, but widely reported as soluble.[3][4][5] |
| Ethanol/Water (1:1) | C₂H₅OH / H₂O | < 16.7 | Partially soluble.[1] |
| Water | H₂O | Insoluble | Widely reported as insoluble.[4][5] |
Note: The solubility value for ethanol is a minimum estimate derived from an experiment where 50 mg of the compound completely dissolved in 3 mL of the solvent.[1]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of bis(benzonitrile)palladium(II) dichloride in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.
Objective: To determine the solubility of bis(benzonitrile)palladium(II) dichloride in a specified organic solvent at a given temperature (e.g., 25 °C).
Materials:
-
Bis(benzonitrile)palladium(II) dichloride
-
Selected organic solvent (e.g., dichloromethane, acetonitrile, THF, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (optional, for concentration determination)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of bis(benzonitrile)palladium(II) dichloride to a vial. The excess is to ensure that a saturated solution is formed.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Pass the collected supernatant through a syringe filter to remove any remaining suspended solid particles.
-
-
Determination of Solute Concentration:
-
Gravimetric Method:
-
Transfer a known volume of the filtered, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not decompose the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved compound is the final mass of the vial minus the initial mass of the empty vial.
-
Calculate the solubility in mg/mL or g/100mL.
-
-
Spectroscopic Method (if applicable):
-
If the compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations.
-
Dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as the mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).
-
Specify the temperature at which the solubility was determined.
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of bis(benzonitrile)palladium(II) dichloride.
References
Thermal Stability of Bis(benzonitrile)palladium(II) Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(PhCN)₂, is a widely utilized palladium(II) catalyst precursor in a variety of organic transformations, including cross-coupling reactions.[1] Its catalytic activity is intrinsically linked to its thermal properties, as the labile benzonitrile (B105546) ligands must dissociate to generate the active catalytic species. This technical guide provides a comprehensive overview of the thermal stability of bis(benzonitrile)palladium(II) chloride, drawing upon available data and analogous palladium complexes to elucidate its decomposition pathway. Understanding the thermal behavior of this complex is critical for optimizing reaction conditions, ensuring catalyst integrity, and for the safe handling and storage of this important chemical.
Physicochemical Properties
A summary of the key physicochemical properties of bis(benzonitrile)palladium(II) chloride is presented in Table 1. The relatively low melting point and the lability of the benzonitrile ligands are key factors influencing its thermal stability.
Table 1: Physicochemical Properties of Bis(benzonitrile)palladium(II) Chloride
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [2] |
| Molecular Weight | 383.57 g/mol | [3] |
| Appearance | Yellow to brown powder or crystals | [3] |
| Melting Point | 128-132 °C | [3][4] |
| Solubility | Soluble in many organic solvents | [2] |
Thermal Decomposition Pathway
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(benzonitrile)palladium(II) chloride are not extensively published, a logical decomposition pathway can be inferred from its chemical properties and the thermal behavior of analogous palladium(II) complexes. The decomposition is anticipated to occur in a two-step process.
Step 1: Ligand Dissociation
The initial thermal event is the dissociation of the two benzonitrile ligands. This is expected to occur at or slightly above the melting point of the complex. The lability of the nitrile ligands is a well-established characteristic of this class of compounds.[2] This endothermic process results in the formation of palladium(II) chloride.
Step 2: Decomposition of Palladium(II) Chloride
The resulting palladium(II) chloride is significantly more thermally stable. Its decomposition occurs at much higher temperatures, typically in the range of 500-600 °C, to yield metallic palladium and chlorine gas. The exact decomposition temperature can be influenced by the heating rate and atmospheric conditions.
The proposed thermal decomposition pathway is visualized in the following diagram:
Caption: Proposed thermal decomposition pathway of bis(benzonitrile)palladium(II) chloride.
Experimental Protocols
Detailed experimental protocols for investigating the thermal stability of bis(benzonitrile)palladium(II) chloride using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below. These protocols are based on standard methodologies for the thermal analysis of organometallic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of bis(benzonitrile)palladium(II) chloride and identify the decomposition steps.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of bis(benzonitrile)palladium(II) chloride into a ceramic (e.g., alumina) or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of the benzonitrile ligands and the subsequent decomposition of palladium(II) chloride. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of bis(benzonitrile)palladium(II) chloride into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to melting and ligand dissociation, and potentially exothermic peaks associated with decomposition processes.
Data Presentation
While a specific experimental dataset for bis(benzonitrile)palladium(II) chloride is not available in the public domain, Table 2 provides an expected summary of the thermal events based on the known properties of the complex and its constituents.
Table 2: Expected Thermal Events for Bis(benzonitrile)palladium(II) Chloride
| Thermal Event | Technique | Approximate Temperature Range (°C) | Expected Observation |
| Melting | DSC | 128 - 132 | Endothermic peak |
| Ligand Dissociation | TGA/DSC | > 132 | Mass loss of ~53.7% (2 x PhCN); Endothermic event |
| PdCl₂ Decomposition | TGA/DSC | 500 - 600 | Mass loss of ~18.5% (Cl₂); Endothermic/Exothermic event |
Conclusion
The thermal stability of bis(benzonitrile)palladium(II) chloride is characterized by a two-step decomposition process. The initial, lower-temperature event involves the dissociation of the labile benzonitrile ligands, which is crucial for its catalytic activity. This is followed by the decomposition of the resulting palladium(II) chloride at significantly higher temperatures. The provided experimental protocols offer a robust framework for researchers to precisely determine the thermal properties of this and similar palladium complexes, enabling the optimization of synthetic procedures and ensuring safe laboratory practices. This in-depth understanding is paramount for the effective application of bis(benzonitrile)palladium(II) chloride in research and development.
References
Unveiling the Structure of a Versatile Catalyst: A Technical Guide to Bis(benzonitrile)palladium(II) Chloride
For Immediate Release
This technical guide offers an in-depth exploration of the molecular structure and geometry of bis(benzonitrile)palladium(II) chloride, a pivotal precursor and catalyst in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of its structural parameters, a detailed experimental protocol for its synthesis, and visual representations of its structure and preparation workflow.
Introduction
Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a coordination complex widely utilized as a soluble source of palladium(II) in a myriad of catalytic reactions, including cross-coupling, addition, and carbonylation reactions.[1][2] Its utility stems from the labile nature of the benzonitrile (B105546) ligands, which are readily displaced by other coordinating species, making it a versatile precatalyst for the in-situ generation of catalytically active palladium species.[3] The compound typically appears as a yellow-brown solid and is soluble in many organic solvents.[3]
Molecular Structure and Geometry
The molecular geometry of bis(benzonitrile)palladium(II) chloride has been elucidated by X-ray crystallography. The central palladium(II) ion adopts a square planar coordination geometry, a common arrangement for d⁸ metal complexes. The two benzonitrile ligands and the two chloride ligands are arranged around the palladium center.
Crucially, X-ray diffraction studies have confirmed that the complex predominantly exists as the trans isomer, with the two benzonitrile ligands occupying positions opposite to each other, and similarly for the two chloride ligands.[3] This arrangement minimizes steric hindrance between the bulky benzonitrile groups. The benzonitrile ligands coordinate to the palladium center through their nitrogen atoms.
Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Unit Cell Dimensions | |
| a | 5.79 Å |
| b | 8.45 Å |
| c | 8.71 Å |
| α | 117.4° |
| β | 92.9° |
| γ | 95.0° |
| Selected Bond Length | |
| Pd-Cl | ~2.35 Å |
Note: A comprehensive list of all bond lengths and angles was not available in the surveyed literature. The provided Pd-Cl bond distance is an approximate value from early crystallographic work.
Experimental Protocols
The synthesis of bis(benzonitrile)palladium(II) chloride can be achieved through various methods. A common and cost-effective procedure starting from palladium powder is detailed below.[1]
Synthesis of Bis(benzonitrile)palladium(II) Chloride from Palladium Powder
Objective: To synthesize bis(benzonitrile)palladium(II) chloride in high yield and purity.
Reagents and Materials:
-
Palladium powder (15 g)
-
Aqua regia (45 mL)
-
Benzonitrile (45 mL)
-
n-hexane (75 mL)
-
Reaction vessel with heating and stirring capabilities
-
Distillation apparatus
-
Filtration apparatus (for hot filtration)
-
Vacuum drying oven
Procedure:
-
Activation of Palladium: In a suitable reaction vessel, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100 °C for 1 hour to form the palladium active group. After the reaction, allow the solution to cool.
-
Addition of Benzonitrile: To the cooled solution of activated palladium, add 45 mL of benzonitrile.
-
Reaction and Water Removal: Fit the reaction vessel with a distillation apparatus and distill off the water from the system. Following the removal of water, heat the reaction mixture to 130 °C and maintain this temperature for 3 hours with continuous stirring.
-
Purification: After the 3-hour reaction period, perform a hot filtration to remove any palladium black (unreacted palladium).
-
Precipitation and Isolation: Allow the hot filtrate to cool to room temperature. Add the cooled filtrate to 75 mL of n-hexane to precipitate a yellow solid.
-
Washing and Drying: Collect the yellow solid by filtration. Wash the filter cake with n-hexane to remove any residual impurities. Dry the final product under vacuum to yield bis(benzonitrile)palladium(II) chloride. A reported yield for this method is approximately 97%.[1]
Visualizations
Molecular Structure
The following diagram illustrates the trans square planar geometry of bis(benzonitrile)palladium(II) chloride.
Caption: trans square planar geometry of bis(benzonitrile)palladium(II) chloride.
Synthesis Workflow
The logical flow of the synthesis of bis(benzonitrile)palladium(II) chloride from palladium powder is depicted below.
Caption: Workflow for the synthesis of bis(benzonitrile)palladium(II) chloride.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Bis(benzonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis(benzonitrile)palladium(II) Chloride
Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a coordination complex widely utilized in catalysis.[1] It consists of a central palladium(II) ion coordinated to two chloride ions and two benzonitrile (B105546) ligands.[1] The complex is a yellow-brown solid that exhibits good solubility in many organic solvents, making it a versatile precursor for a variety of palladium-catalyzed reactions.[1] The benzonitrile ligands are labile and can be easily displaced by other ligands, which is a key feature of its catalytic activity.[1]
¹H and ¹³C NMR Spectral Data
A definitive, publicly available experimental dataset for the ¹H and ¹³C NMR spectra of bis(benzonitrile)palladium(II) chloride could not be located. However, the expected shifts upon coordination can be inferred by comparing with the spectrum of the free benzonitrile ligand.
NMR Data of Free Benzonitrile
The ¹H and ¹³C NMR spectra of free benzonitrile in deuterated chloroform (B151607) (CDCl₃) have been well-documented.[2][3] The aromatic protons appear as a multiplet, while the carbon signals are distinct for the nitrile carbon, the ipso-carbon, and the remaining aromatic carbons.[2]
Table 1: ¹H and ¹³C NMR Data for Benzonitrile in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.47 | t |
| 7.60 | d | |
| 7.64 | d | |
| ¹³C | 112.2 | - |
| 118.6 | - | |
| 128.9 | - | |
| 132.0 | - | |
| 132.6 | - |
Data sourced from The Royal Society of Chemistry supplementary information.[2]
Expected NMR Spectra of Bis(benzonitrile)palladium(II) Chloride
Coordination of the benzonitrile ligand to the palladium(II) center is expected to cause a downfield shift in the signals of the aromatic protons and carbons due to the electron-withdrawing effect of the metal center. The magnitude of this shift provides insight into the electronic environment of the complex.
Table 2: Expected ¹H and ¹³C NMR Data for Bis(benzonitrile)palladium(II) Chloride
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Shift |
| ¹H (Aromatic) | > 7.64 | Multiplet | Deshielding due to electron withdrawal by the Pd(II) center. |
| ¹³C (Aromatic) | > 132.6 | - | Deshielding of the aromatic carbons upon coordination. |
| ¹³C (Nitrile) | > 118.6 | - | Significant deshielding of the nitrile carbon due to direct coordination to the palladium. |
Experimental Protocols
Synthesis of Bis(benzonitrile)palladium(II) Chloride
A common method for the preparation of bis(benzonitrile)palladium(II) chloride involves the direct reaction of palladium(II) chloride with benzonitrile.[1]
Procedure:
-
Palladium(II) chloride is added to warm benzonitrile.
-
The mixture is stirred until the palladium(II) chloride has completely dissolved, forming a yellow-brown solution.
-
The excess benzonitrile can be removed under reduced pressure, or the complex can be precipitated by the addition of a non-coordinating solvent like n-hexane.[4]
-
The resulting solid is collected by filtration, washed with the non-coordinating solvent, and dried under vacuum.[4]
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of bis(benzonitrile)palladium(II) chloride for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Workflow and Logical Relationships
The synthesis and characterization of bis(benzonitrile)palladium(II) chloride follow a logical progression from starting materials to the final, characterized product. This workflow is essential for ensuring the purity and identity of the complex before its use in further applications.
References
An In-depth Technical Guide on Handling and Storage of Bis(benzonitrile)palladium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling and optimal storage of bis(benzonitrile)palladium chloride (CAS No. 14220-64-5), a common palladium precursor in catalysis. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and, most importantly, laboratory safety.
Chemical and Physical Properties
This compound is a solid material whose appearance is reported as amber or yellow to orange.[1][2] Key physical and chemical data are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [3] |
| Molecular Weight | 383.57 g/mol | [2] |
| Appearance | Amber to Yellow-orange solid powder | [1][2] |
| Melting Point | 120 °C (248 °F) - 131 °C | [1][2][4] |
| Solubility | Low water solubility | [1] |
| Stability | Stable under recommended storage conditions.[4] Decomposes slowly in contact with air by reaction with water and carbon dioxide.[3] |
Hazard Identification and Safety Precautions
There is some discrepancy in the hazard classification of this compound among suppliers. It is prudent to handle this compound with a high degree of caution, assuming it to be hazardous.
| Hazard Classification | Fisher Scientific[1] | MedChemExpress[4] | MilliporeSigma (Aldrich)[5] | Gelest Inc.[3] | Loba Chemie[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic | Toxic | Not classified as hazardous | May be harmful if swallowed | Not classified |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Not classified as hazardous | Causes skin irritation | Not classified |
| Serious Eye Damage/Irritation | Category 2 | Category 2A | Not classified as hazardous | Causes serious eye irritation | Not classified |
| Aquatic Hazard | May cause long lasting harmful effects to aquatic life | Long-term hazard (Category 4) | - | This substance may be hazardous to the environment | Avoid release to the environment |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]
-
Hand Protection: Wear protective gloves. Consult the glove manufacturer for specific breakthrough times.[2][6]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially in the absence of adequate engineering controls like a fume hood.[1][3]
Handling Guidelines
This compound is sensitive to air, moisture, and light.[2][3] Therefore, handling should be performed in a controlled environment to prevent degradation.
General Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[1][3]
-
Do not breathe dust, vapor, mist, or gas.[1]
Experimental Workflow for Handling Air-Sensitive Reagents:
The following workflow is a general guideline for handling this compound in an inert atmosphere, which is crucial for many catalytic applications.
Experimental Workflow for Handling this compound
Storage Guidelines
Proper storage is critical to maintain the catalytic activity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Source |
| Atmosphere | Store under an inert atmosphere (e.g., Argon).[8] | |
| Container | Keep container tightly closed and in a well-ventilated place.[1][2][3] Store in original, clearly labeled containers.[8] | |
| Temperature | Store in a cool, dry place.[2][7] | |
| Incompatible Materials | Air, water, strong oxidizing agents, direct sunlight, and moisture.[2][3] |
Logical Decision Tree for Storage:
This diagram outlines the decision-making process for the appropriate storage of this compound.
Decision Tree for Proper Storage
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician. | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [1] |
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate personnel from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3]
Waste Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]
By adhering to these detailed guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work, ensuring both personal safety and the integrity of their research.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. gelest.com [gelest.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. honrel.com [honrel.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of Bis(benzonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(benzonitrile)palladium(II) chloride, a pivotal precursor and catalyst in modern organic and organometallic chemistry. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical transformations and workflows.
Introduction
Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a coordination complex widely utilized in the field of organic synthesis.[1] It serves as a soluble and reactive source of palladium(II), making it an invaluable precatalyst for a multitude of cross-coupling reactions, additions, and other transformations crucial in the synthesis of pharmaceutical intermediates and functional materials.[2][3][4][5] The lability of the benzonitrile (B105546) ligands allows for their easy displacement by other ligands, rendering the complex a versatile starting material for the preparation of various homogeneous palladium catalysts.[1]
Palladium(II) chloride (PdCl₂) is the common starting material for this synthesis.[6] However, its low solubility in water and most organic solvents necessitates its conversion into more soluble adducts, such as the bis(benzonitrile) complex, to facilitate its use in homogeneous catalysis.[7] This guide details the prevalent methods for this conversion.
Synthesis Methodologies
Two primary methods for the synthesis of bis(benzonitrile)palladium(II) chloride are presented below. The first is a direct reaction from commercial palladium(II) chloride, and the second is a more cost-effective route starting from elemental palladium powder.
This method is the most straightforward approach, involving the direct reaction of palladium(II) chloride with benzonitrile, which acts as both a ligand and the reaction solvent.
Procedure:
-
To a flask equipped with a magnetic stirrer and a reflux condenser, add palladium(II) chloride.
-
Add an excess of benzonitrile to the flask.
-
Heat the mixture with stirring. The solid palladium(II) chloride will dissolve in the warm benzonitrile to form the yellow-brown solution of the complex.[1]
-
Once all the palladium(II) chloride has dissolved, the reaction is typically complete. The warm solution is then cooled.
-
To precipitate the product, the cooled benzonitrile solution is added to a non-coordinating solvent such as n-hexane or petroleum ether.
-
The resulting yellow-brown precipitate is collected by filtration.
-
The solid is washed with several portions of the non-coordinating solvent to remove excess benzonitrile.
-
The product is dried under vacuum to yield pure bis(benzonitrile)palladium(II) chloride.
This alternative protocol begins with the oxidation of palladium metal, which is then converted to the target complex in situ. This approach can be more economical as it utilizes palladium powder instead of the more expensive palladium(II) chloride.[2]
Procedure: [2]
-
Preparation of the Palladium Active Group: In a well-ventilated fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). Heat the mixture at 100°C for 1 hour.
-
Complexation: After cooling, mix the resulting solution with 45 mL of benzonitrile.
-
Water Removal and Reaction: Distill off the water from the reaction system. Subsequently, heat the reaction mixture to 130°C and maintain this temperature for 3 hours.
-
Filtration: While still hot, filter the reaction mixture to remove any insoluble impurities, such as palladium black.
-
Precipitation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate the yellow solid product.
-
Isolation and Purification: Collect the solid by filtration, wash the filter cake with n-hexane, and dry it under vacuum. This procedure has been reported to yield 52.4 g (97% yield) of high-purity bis(benzonitrile)palladium(II) chloride.[2]
Quantitative Data
The following table summarizes the key physical and chemical properties of bis(benzonitrile)palladium(II) chloride.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [1][8] |
| Molar Mass | 383.57 g·mol⁻¹ | [1][8] |
| Appearance | Yellow-brown crystalline powder | [1][9] |
| Melting Point | 129–131 °C | [1][4] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and chloroform; insoluble in water. | [1][4] |
| Reported Yield | Up to 97% (when synthesized from palladium powder) | [2] |
| Theoretical Pd Content | 27.74% | [2] |
| Reported Pd Content | 27.55% | [2] |
| Elemental Analysis (Theoretical) | C: 43.84%, H: 2.63%, N: 7.30%, Cl: 18.48% | [2] |
| Elemental Analysis (Experimental) | C: 43.85%, H: 2.61%, N: 7.27%, Cl: 18.50% | [2] |
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis of bis(benzonitrile)palladium(II) chloride.
Caption: Chemical equation for the synthesis of bis(benzonitrile)palladium(II) chloride.
Caption: Experimental workflow for the direct synthesis from Palladium(II) Chloride.
Caption: Purification workflow for bis(benzonitrile)palladium(II) chloride.
Structural Information and Properties
X-ray crystallography studies have confirmed that in the solid state, the bis(benzonitrile)palladium(II) chloride complex adopts a square planar geometry around the palladium center, with the two benzonitrile ligands arranged in a trans configuration.[1] The palladium-nitrogen bond is what constitutes the coordination complex. The lability of these benzonitrile ligands is a key feature; the complex can revert to the insoluble palladium(II) chloride in non-coordinating solvents, highlighting the equilibrium nature of the complex formation.[1]
Safety and Handling
Palladium compounds, including bis(benzonitrile)palladium(II) chloride, should be handled with care. The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
The synthesis of bis(benzonitrile)palladium(II) chloride from palladium(II) chloride is a fundamental and essential procedure in organometallic chemistry. It provides a convenient and soluble source of Pd(II) for a vast array of catalytic applications. The direct synthesis by heating palladium(II) chloride in benzonitrile is simple and effective, while the alternative route starting from palladium powder offers a more cost-efficient pathway to this versatile reagent. The detailed protocols and data presented in this guide offer researchers and professionals the necessary information to confidently prepare and utilize this important compound in their work.
References
- 1. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis(benzonitrile)palladium chloride | 14220-64-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(II) chloride - Wikipedia [en.wikipedia.org]
- 7. PALLADIUM (II) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 8. scbt.com [scbt.com]
- 9. Bis(benzonitrile)palladium(II) chloride [bjrock.com]
Methodological & Application
Application Notes and Protocols for Bis(benzonitrile)palladium Chloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Overview of Bis(benzonitrile)palladium Chloride as a Precatalyst
Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a versatile and widely utilized precatalyst in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] As an air-stable, solid compound, it offers significant advantages in terms of handling and storage compared to some other palladium sources. The benzonitrile (B105546) ligands are weakly coordinating and can be easily displaced by stronger binding ligands, such as phosphines or N-heterocyclic carbenes (NHCs), allowing for the in situ formation of the active catalytic species.[3] This characteristic makes it a highly adaptable precursor for a broad range of transformations crucial for the synthesis of pharmaceuticals, functional materials, and complex molecular architectures.[1][4]
The use of [PdCl₂(PhCN)₂] allows for the convenient generation of the desired active Pd(0) catalyst under appropriate reaction conditions.[3] The Pd(II) center is typically reduced in situ to Pd(0) by various reagents, including phosphines, amines, or other components of the reaction mixture, which then initiates the catalytic cycle.[5][6]
Sonogashira Coupling
The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is efficiently catalyzed by systems derived from this compound.[6][7] This reaction is of paramount importance for the synthesis of conjugated enynes and arylalkynes.[8]
Advantages:
-
Mild Reaction Conditions: Catalyst systems generated from [PdCl₂(PhCN)₂] in combination with suitable ligands can facilitate Sonogashira couplings at room temperature.[9]
-
High Activity: When combined with ligands like P(t-Bu)₃, it forms a highly active catalyst for the coupling of even hindered aryl bromides.[9]
-
Copper-Free Options: While traditionally requiring a copper(I) co-catalyst, systems using [PdCl₂(PhCN)₂] with specific ligands can promote copper-free Sonogashira reactions, which is advantageous in synthesizing products where copper contamination is a concern.[8]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] Catalyst systems derived from [PdCl₂(PhCN)₂] are effective in promoting this transformation.
Advantages:
-
Versatility: It can be used with a variety of phosphine (B1218219) ligands to create highly active catalysts for the coupling of aryl bromides and chlorides.[11]
-
Styrene (B11656) Derivatives Synthesis: It has been successfully used in the reaction of aroyl chlorides with styrene to produce stilbene (B7821643) derivatives in good yields.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species with an organohalide. While direct protocols using [PdCl₂(PhCN)₂] are less commonly cited than those with Pd(OAc)₂ or Pd(PPh₃)₄, it serves as an excellent precursor for generating active catalysts for this reaction.[12][13]
Advantages:
-
Ligand Screening: Its nature as a precursor allows for the easy screening of various ligands to optimize the reaction conditions for challenging substrates.
-
High Yields: When used to form more complex catalysts, such as a palladium-bidentate complex, it can achieve good to excellent yields in the coupling of iodoanisole with phenylboronic acids.[14]
Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organohalide.[15][16] this compound is a suitable precatalyst for this reaction, often in combination with phosphine ligands.
Advantages:
-
Functional Group Tolerance: The Stille reaction is known for its excellent tolerance of a wide range of functional groups, a feature maintained when using [PdCl₂(PhCN)₂] derived catalysts.[17]
-
Coupling of Challenging Substrates: In conjunction with bulky, electron-rich phosphine ligands, it can be used to couple less reactive aryl and vinyl chlorides.[17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides. While specific protocols often utilize pre-formed palladium complexes with bulky phosphine ligands, [PdCl₂(PhCN)₂] can serve as a precursor to generate the active catalyst in situ.
Advantages:
-
Broad Substrate Scope: The reaction allows for the coupling of a wide variety of amines and aryl halides.[18]
-
Catalyst Generation: It provides a convenient entry point for generating the catalytically active Pd(0) species in the presence of the appropriate phosphine ligand and base.[5]
Quantitative Data
Table 1: Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Iodobenzene | Phenylacetylene | 1 mol% [PdCl₂(PhCN)₂], 2 mol% CuI | DBU (2 equiv) | Toluene (B28343) | 80 | 18 | 99 | [19] |
| 2 | Iodobenzene | Phenylacetylene | 0.5 mol% [PdCl₂(PPh₃)₂] | Et₃N | [TBP][4EtOV] | 55 | 3 | 99 | [20] |
| 3 | 3-Iodoanisole | Phenylacetylene | [m-C₆H₄(CH₂ImMe)₂(PdCl₂)] | Cs₂CO₃ | DMF | 110 | 24 | 95 | [14] |
Table 2: Heck Coupling Reactions
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Iodobenzene | n-Butyl acrylate (B77674) | 2 mol% PdCl₂(PPh₃)₂ | Diisopropylethylamine | Water (with copolymer) | 70 | 48 | 94 | [21] |
| 2 | 4-Bromoacetophenone | Acrylonitrile | 0.5 mol% Pd/C | NaOAc | DMA | 140 | 4 | 99 | [22] |
| 3 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | [10] |
Table 3: Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Iodoanisole | Phenylboronic acid | [m-C₆H₄(CH₂ImMe)₂(PdCl₂)] | Cs₂CO₃ | DMF | 110 | 24 | 96 | [14] |
| 2 | 4-Bromobenzaldehyde | Phenylboronic acid | Graphene supported Pd NPs | - | H₂O-EtOH-THF | 135 | < 1 min | 96 (conv.) | [13] |
| 3 | Benzyl chloride | Phenylboronic acid | 0.5 mol% Pd(OAc)₂ / Indole-based benzimidazolium salt | K₂CO₃ | Water | - | - | High | [23] |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a representative example for the coupling of an aryl iodide with a terminal alkyne.
Reagents:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(benzonitrile)palladium(II) chloride (0.01 mmol, 1.0 mol%)
-
Copper(I) iodide (0.02 mmol, 2.0 mol%)
-
1,8-Diazabicycloundec-7-ene (DBU) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (4 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add bis(benzonitrile)palladium(II) chloride, copper(I) iodide, and the aryl iodide.
-
Add anhydrous toluene via syringe, followed by the terminal alkyne and DBU.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[19]
General Protocol for Heck Coupling
This protocol is a representative example for the coupling of an aryl iodide with an acrylate.
Reagents:
-
Aryl iodide (0.5 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.0 mmol, 2.0 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (0.01 mmol, 2.0 mol%) - Note: [PdCl₂(PhCN)₂] can be used as a precursor with an appropriate ligand.
-
Diisopropylethylamine (1.0 mmol, 2.0 equiv)
-
Deionized water (4 mL)
-
Thermoresponsive copolymer (e.g., PNIPAAm-co-PNaSS) (40 mg)
Procedure:
-
In a screw-capped test tube, dissolve the copolymer in deionized water with stirring.
-
To this solution, add the aryl iodide, n-butyl acrylate, palladium catalyst, and diisopropylethylamine.
-
Seal the tube and heat the mixture to 70 °C with vigorous stirring for 48 hours. The mixture will become turbid.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Add diethyl ether (3 mL) and stir for 1 hour to extract the product.
-
Separate the organic layer. The aqueous layer can be reused after product extraction.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure product.[21]
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative example for the amination of an aryl chloride.
Reagents:
-
Aryl chloride (4.22 mmol, 1.0 equiv)
-
Amine (e.g., morpholine) (6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (0.0633 mmol, 1.5 mol%) - Note: [PdCl₂(PhCN)₂] can be used as a precursor, which will be reduced in situ.
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add the palladium source, XPhos ligand, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine to the flask.
-
Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[24]
Visualizations
Caption: General Catalytic Cycle for Cross-Coupling Reactions.
Caption: Experimental Workflow for a Typical Cross-Coupling Reaction.
Caption: Relationship of [PdCl₂(PhCN)₂] to Various Cross-Coupling Reactions.
References
- 1. Page loading... [guidechem.com]
- 2. Bis(benzonitrile)palladium(II) chloride 95 14220-64-5 [sigmaaldrich.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or its ester, with an organohalide, providing a versatile method for the synthesis of biaryls, polyaryls, and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.
Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a convenient and effective palladium precursor for catalytic applications. As a stable, air-tolerant solid, it offers advantages in handling and storage compared to some other palladium sources. In solution, the benzonitrile (B105546) ligands are labile and can be readily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species required for the Suzuki-Miyaura catalytic cycle. Its acetonitrile (B52724) analog, bis(acetonitrile)palladium(II) chloride, has been shown to be an efficient catalyst for the Suzuki-Miyaura cross-coupling of aryl bromides and aryl boronic acids in aqueous media, suggesting similar or enhanced reactivity for the benzonitrile complex. This document provides detailed application notes and experimental protocols for the use of bis(benzonitrile)palladium(II) chloride in Suzuki-Miyaura coupling reactions.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction using bis(benzonitrile)palladium(II) chloride is outlined below. This workflow emphasizes the key steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes
-
Catalyst Precursor: Bis(benzonitrile)palladium(II) chloride is a Pd(II) source and requires in-situ reduction to the active Pd(0) species. This reduction can often be facilitated by phosphine (B1218219) ligands, the solvent, or other components in the reaction mixture.
-
Ligands: While some Suzuki-Miyaura couplings can proceed without the addition of an external ligand (ligand-free), the use of phosphine ligands is generally recommended to stabilize the palladium catalyst, prevent palladium black precipitation, and enhance catalytic activity. Common ligands include triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and Buchwald-type biaryl phosphine ligands for more challenging substrates.
-
Base: A base is crucial for the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The addition of water can facilitate the dissolution of the base and promote the reaction.
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the boronic acid, making it highly valuable in complex molecule synthesis. Electron-donating and electron-withdrawing groups are typically well-tolerated.
-
Reaction Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Heating is often required to drive the reaction to completion, with temperatures ranging from room temperature to the reflux temperature of the solvent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure that can be adapted for a wide range of substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Bis(benzonitrile)palladium(II) chloride (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), bis(benzonitrile)palladium(II) chloride (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Quantitative Data
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids using a bis(benzonitrile)palladium(II) chloride-based catalytic system under optimized conditions. These values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 90-98 |
| 2 | 4-Bromotoluene | 4-Methylphenylboronic acid | 4,4'-Dimethylbiphenyl | 88-95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 85-92 |
| 4 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 87-94 |
| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 80-90 |
| 6 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 82-91 |
Applications in Drug Development
The Suzuki-Miyaura coupling is a widely employed transformation in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The ability to construct complex biaryl structures with high control over functionality makes this reaction indispensable for lead optimization and process development. For instance, the synthesis of many blockbuster drugs, including those for treating cardiovascular diseases, cancer, and inflammatory conditions, relies on a key Suzuki-Miyaura coupling step. The use of a stable and readily available catalyst precursor like bis(benzonitrile)palladium(II) chloride can contribute to the development of robust and scalable synthetic routes in pharmaceutical manufacturing.
Application Notes and Protocols for the Heck Reaction Catalyzed by Bis(benzonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This transformation is of paramount importance in organic synthesis, finding extensive application in the preparation of substituted alkenes, which are key intermediates in the pharmaceutical, agrochemical, and materials science industries. Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a versatile and air-stable palladium(II) precatalyst that can be effectively employed in Heck reactions. Its utility stems from the labile nature of the benzonitrile (B105546) ligands, which are readily displaced to generate the catalytically active Pd(0) species in situ. This document provides detailed application notes, experimental protocols, and supporting data for the Heck reaction utilizing bis(benzonitrile)palladium(II) chloride.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. While bis(benzonitrile)palladium(II) chloride is a Pd(II) species, it is reduced in situ to the active Pd(0) catalyst by various species in the reaction mixture, such as phosphine (B1218219) ligands, amines, or the solvent. The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mandatory Visualizations
Caption: The catalytic cycle of the Heck reaction, including the in situ generation of the active Pd(0) species from the bis(benzonitrile)palladium(II) chloride precatalyst.
Caption: A generalized experimental workflow for a typical Heck reaction using bis(benzonitrile)palladium(II) chloride.
Application Notes
-
Catalyst Loading: Bis(benzonitrile)palladium(II) chloride is typically used in catalytic amounts, ranging from 0.1 to 5 mol%. For highly reactive substrates, lower catalyst loadings can be employed, while more challenging transformations may require higher loadings.
-
Ligands: While some Heck reactions can proceed without additional ligands ("ligandless"), the use of phosphine ligands is common to stabilize the active palladium species and improve catalytic activity. The choice of ligand can significantly influence the reaction outcome.
-
Bases: A stoichiometric amount of a base is required to neutralize the hydrogen halide (HX) generated during the reductive elimination step and to facilitate the regeneration of the Pd(0) catalyst. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while organic bases such as triethylamine (B128534) (Et₃N) are also frequently used. The choice of base can impact the reaction rate and yield.
-
Solvents: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.
-
Substrate Scope: The Heck reaction is versatile and tolerates a wide range of functional groups on both the aryl/vinyl halide and the alkene. Electron-withdrawing groups on the alkene generally accelerate the reaction. Aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
Quantitative Data
The following tables summarize representative quantitative data for Heck reactions catalyzed by systems involving bis(benzonitrile)palladium(II) chloride or closely related palladium precursors.
Table 1: Heck Coupling of Arenesulfonyl Chlorides with Alkenes Catalyzed by Bis(benzonitrile)palladium(II) Chloride [1]
| Entry | Arenesulfonyl Chloride | Alkene | Product | Yield (%) |
| 1 | Benzenesulfonyl chloride | Butyl acrylate | Butyl (E)-3-phenylacrylate | 85 |
| 2 | 4-Methylbenzenesulfonyl chloride | Butyl acrylate | Butyl (E)-3-(p-tolyl)acrylate | 88 |
| 3 | 4-Chlorobenzenesulfonyl chloride | Butyl acrylate | Butyl (E)-3-(4-chlorophenyl)acrylate | 82 |
| 4 | 4-Nitrobenzenesulfonyl chloride | Butyl acrylate | Butyl (E)-3-(4-nitrophenyl)acrylate | 75 |
| 5 | Benzenesulfonyl chloride | Styrene | (E)-Stilbene | 80 |
| 6 | Benzenesulfonyl chloride | 1-Octene | (E)-1-Phenyl-1-octene | 78 |
Reaction Conditions: Arenesulfonyl chloride (1 mmol), alkene (1.2 mmol), K₂CO₃ (2 mmol), PdCl₂(PhCN)₂ (2 mol%), TBAB (tetrabutylammonium bromide) (1 mmol) in toluene (B28343) at 110 °C for 4-6 h.
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of an Aryl Halide with an Alkene
This protocol provides a general method for the Heck reaction using bis(benzonitrile)palladium(II) chloride as the precatalyst.
Materials:
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., K₂CO₃, Et₃N)
-
Ligand (optional, e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the base (2.0 mmol, 2.0 equiv), the ligand (if used, 0.02-0.04 mmol, 2-4 mol%), and bis(benzonitrile)palladium(II) chloride (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the alkene (1.2 mmol, 1.2 equiv) via syringe.
-
Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Seal the flask or tube and place it in a preheated oil bath at the desired temperature (e.g., 100-140 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Note: The optimal reaction conditions (temperature, reaction time, choice of base, and solvent) may vary depending on the specific substrates and should be optimized accordingly.
References
Application Notes and Protocols for Sonogashira Coupling Utilizing Bis(benzonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, owing to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The catalytic system often employs a palladium catalyst and, in many classic protocols, a copper(I) co-catalyst.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) as the palladium source. A particularly effective protocol involves the combination of Pd(PhCN)₂Cl₂ with a bulky, electron-rich phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), which enables the efficient coupling of even less reactive aryl bromides at room temperature.[3]
Catalytic Cycles
The Sonogashira coupling can proceed through two distinct catalytic cycles: a palladium cycle and a copper cycle. While the copper co-catalyst enhances the reaction rate, copper-free versions have been developed to avoid potential issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Palladium and Copper Co-catalyzed Sonogashira Coupling
The generally accepted mechanism involves two interconnected catalytic cycles.[4] The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the alkynylpalladium(II) complex yields the desired product and regenerates the Pd(0) catalyst.[4]
Figure 1: Catalytic cycles of the palladium and copper co-catalyzed Sonogashira coupling.
Copper-Free Sonogashira Coupling
In the absence of a copper co-catalyst, the reaction can still proceed, often requiring a strong base to facilitate the deprotonation of the terminal alkyne. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the formation of a palladium-alkyne π-complex. Deprotonation then leads to a palladium acetylide, which, after cis/trans isomerization and reductive elimination, yields the final product and regenerates the Pd(0) catalyst.
Figure 2: Catalytic cycle of the copper-free Sonogashira coupling reaction.
Experimental Protocols
The following protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes at room temperature using a Pd(PhCN)₂Cl₂/P(t-Bu)₃ catalyst system.[3]
Materials and Equipment
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its hydrotetrafluoroborate salt
-
Copper(I) iodide (CuI)
-
Aryl bromide
-
Terminal alkyne
-
Diisopropylamine (B44863) (HN(i-Pr)₂) or other suitable base
-
Anhydrous dioxane or other suitable solvent (e.g., THF, toluene)[3]
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
General Procedure
-
Catalyst Preparation: In a dry Schlenk flask or vial under an inert atmosphere, add bis(benzonitrile)palladium(II) chloride (e.g., 3 mol %) and tri-tert-butylphosphine (e.g., 6 mol %).
-
Addition of Co-catalyst and Reagents: To the flask, add copper(I) iodide (e.g., 2 mol %), the aryl bromide (1.0 equiv), and the terminal alkyne (1.2 equiv).
-
Solvent and Base Addition: Add anhydrous dioxane (to achieve a suitable concentration, e.g., 0.5 M) followed by diisopropylamine (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
References
Application Notes: Buchwald-Hartwig Amination Using Bis(benzonitrile)palladium(II) Chloride
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds through the palladium-catalyzed cross-coupling of aryl/heteroaryl halides or pseudohalides with amines. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of arylamines. While a variety of palladium precursors are used, bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], offers a stable, versatile, and cost-effective option. As a Pd(II) source, it serves as a precatalyst that, upon in-situ reduction to Pd(0) in the presence of a suitable phosphine (B1218219) ligand and base, initiates the catalytic cycle.
Catalyst System Overview
A successful Buchwald-Hartwig amination using [PdCl₂(PhCN)₂] depends on the synergistic interplay of the palladium source, ligand, base, and solvent.
-
Palladium Precursor: [PdCl₂(PhCN)₂] is an air-stable, solid Pd(II) complex. The benzonitrile (B105546) ligands are labile and are readily displaced by more strongly coordinating phosphine ligands. The Pd(II) center is reduced in the reaction mixture by the amine, the phosphine ligand, or other additives to generate the active Pd(0) catalyst.
-
Ligands: The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands are essential. Prominent examples that have shown efficacy with Pd(II) precursors include biaryl phosphines (e.g., XPhos, SPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃). The ligand's structure influences reaction rates, substrate scope, and catalyst stability.
-
Bases: A base is required to deprotonate the amine, forming the active nitrogen nucleophile. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOt-Bu) and weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination begins with the in-situ formation of a catalytically active Pd(0) species from the [PdCl₂(PhCN)₂] precatalyst. This is followed by oxidative addition of the aryl halide, association of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination starting from a Pd(II) precatalyst.
Experimental Protocols and Data
The versatility of the [PdCl₂(PhCN)₂] catalyst system is demonstrated in various C-N bond-forming reactions. Below are representative data and detailed protocols.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for setting up a Buchwald-Hartwig amination reaction. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: A typical workflow for performing a Buchwald-Hartwig amination reaction in a research setting.
Table 1: Representative Data for C-N Coupling using [PdCl₂(PhCN)₂]
This table summarizes conditions for a palladium-catalyzed reaction sequence involving C-N bond formation.
| Entry | Aryl Halide | Amine Moiety (in substrate) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1 | 2-Bromo-N-trifluoroacetylanilide | -NH(TFA) | X-Phos | Cs₂CO₃ | DMF | 80 | 23 | 81 | 3.0 |
Note: The reaction cited is an intramolecular amination that is part of a one-pot, two-step synthesis of a disubstituted indole. The yield represents the overall yield for the sequence.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-3-(p-methylphenyl)-1H-indole
This protocol is adapted from a literature procedure involving a Sonogashira coupling followed by an intramolecular C-N bond formation, utilizing [PdCl₂(PhCN)₂] as the palladium source.
Materials:
-
2-Bromo-N-trifluoroacetylanilide (1.0 equiv)
-
Phenylacetylene (B144264) (1.2 equiv)
-
p-Bromotoluene (1.2 equiv)
-
Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂] (3 mol%)
-
X-Phos (12 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add cesium carbonate (3.0 equiv), X-Phos (12 mol%), and bis(benzonitrile)palladium(II) chloride (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-N-trifluoroacetylanilide (1.0 equiv), anhydrous DMF (to achieve a concentration of 0.2 M with respect to the anilide), phenylacetylene (1.2 equiv), and p-bromotoluene (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically after 23 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired product, 2-phenyl-3-(p-methylphenyl)-1H-indole. The isolated yield for this two-step, one-pot procedure is reported to be 81%.
Application Notes and Protocols for Stille Coupling Reactions with Bis(benzonitrile)palladium(II) Chloride Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is distinguished by its tolerance for a wide array of functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture. These attributes make it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3]
Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a convenient, air-stable, and soluble source of palladium(II) that serves as an effective precatalyst in a variety of cross-coupling reactions.[4] In the reaction mixture, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. The labile nature of the benzonitrile (B105546) ligands facilitates the coordination of phosphine (B1218219) ligands, which are crucial for the efficiency of the catalytic process. This document provides detailed application notes and protocols for the use of bis(benzonitrile)palladium(II) chloride in Stille coupling reactions.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Stille coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligands, and additives can influence the rate and efficiency of each step.
-
Oxidative Addition: The active Pd(0) catalyst, formed in situ from the reduction of [PdCl₂(PhCN)₂], undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex, transferring the R² group to the palladium center and forming a new Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Experimental Considerations
-
Catalyst System: Bis(benzonitrile)palladium(II) chloride is a precatalyst and requires the addition of a suitable ligand, typically a phosphine, to form the active catalytic species. The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency and substrate scope. Electron-rich and bulky phosphines are often employed to promote the oxidative addition and reductive elimination steps.[3]
-
Solvent: Anhydrous and degassed solvents are crucial for successful Stille couplings to prevent the deactivation of the catalyst. Common solvents include toluene, dioxane, and DMF.
-
Additives: In some cases, additives such as copper(I) salts can accelerate the reaction, particularly the transmetalation step.
-
Organotin Reagents: While organostannanes are relatively stable, they are toxic and must be handled with appropriate safety precautions. The tin byproducts can sometimes be challenging to remove from the reaction mixture. A common workup procedure involves treatment with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin salts.
Experimental Protocols
The following protocols are generalized procedures for Stille coupling reactions using bis(benzonitrile)palladium(II) chloride as the precatalyst. Optimization of the reaction conditions, including catalyst loading, ligand choice, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the Stille Coupling of Aryl Halides with Organostannanes
This protocol describes a general method for the coupling of an aryl halide with an organostannane using a [PdCl₂(PhCN)₂]/phosphine ligand system.
Materials:
-
Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂])
-
Phosphine ligand (e.g., triphenylphosphine, tri(o-tolyl)phosphine)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add bis(benzonitrile)palladium(II) chloride (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the palladium-phosphine complex.
-
Add the aryl halide (1.0 equivalent) to the reaction mixture.
-
Add the organostannane (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for the Stille coupling of various aryl halides with organostannanes, illustrating the scope of the reaction catalyzed by a palladium complex formed from trans-[PdCl₂(PhCN)₂] and a dithienylethene-based phosphine ligand.[5]
| Entry | Aryl Halide | Organostannane | Product | Yield (%) |
| 1 | Iodobenzene | Tributyl(vinyl)stannane | Styrene | >95 |
| 2 | 4-Iodoacetophenone | Tributyl(vinyl)stannane | 4-Vinylacetophenone | >95 |
| 3 | 1-Iodonaphthalene | Tributyl(vinyl)stannane | 1-Vinylnaphthalene | >95 |
| 4 | 2-Iodothiophene | Tributyl(vinyl)stannane | 2-Vinylthiophene | >95 |
Reaction conditions: Palladium complex (formed from trans-[PdCl₂(PhCN)₂] and a dithienylethene-based phosphine ligand), THF-d₈, 50 °C.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: A typical experimental workflow for Stille coupling.
References
Application Notes and Protocols for Negishi Coupling Reactions Utilizing Bis(benzonitrile)palladium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bis(benzonitrile)palladium chloride (PdCl₂(PhCN)₂) as a precatalyst in Negishi cross-coupling reactions. This versatile palladium(II) source is a valuable tool for the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Introduction to Negishi Coupling and the Role of this compound
The Negishi cross-coupling reaction is a powerful method for the formation of C-C bonds by reacting an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst.[1] Palladium catalysts, in particular, are widely used due to their high functional group tolerance and efficiency.[1]
This compound is a stable, easy-to-handle, yellow-brown solid that is soluble in many organic solvents.[2] It serves as an excellent precatalyst for a variety of cross-coupling reactions, including the Negishi coupling. The benzonitrile (B105546) ligands are labile and can be readily displaced by more strongly coordinating ligands (e.g., phosphines) or reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a series of well-defined steps:
-
Reduction of Pd(II) to Pd(0): The Pd(II) precatalyst, PdCl₂(PhCN)₂, is reduced in the presence of an organozinc reagent or other reducing agents to the catalytically active Pd(0) species.
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the organozinc reagent (R²-ZnX) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing a Negishi cross-coupling reaction using this compound as the precatalyst. Optimization of reaction conditions (e.g., solvent, ligand, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: General Procedure for the Negishi Coupling of an Aryl Bromide with an Organozinc Reagent
This protocol outlines a typical setup for the coupling of an aryl bromide with a commercially available or pre-formed organozinc reagent.
Materials:
-
This compound (PdCl₂(PhCN)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃, SPhos, XPhos) (2-10 mol%)
-
Aryl bromide (1.0 equiv)
-
Organozinc reagent solution (e.g., 0.5 M in THF) (1.1-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, NMP)
-
Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and the phosphine ligand.
-
Reaction Setup: Add the anhydrous, degassed solvent to the flask, followed by the aryl bromide. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.
General experimental workflow for a Negishi coupling reaction.
Data Presentation: Substrate Scope and Yields
| Entry | Aryl Bromide | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Bromoanisole | Boc-Ala-ZnI | Boc-(4-MeO-Phe)-OMe | 85 |
| 2 | 4-Bromobenzonitrile | Boc-Ala-ZnI | Boc-(4-CN-Phe)-OMe | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Boc-Ala-ZnI | Boc-(4-CF₃-Phe)-OMe | 82 |
| 4 | 2-Bromopyridine | Boc-Ala-ZnI | Boc-(2-pyridyl)-Ala-OMe | 75 |
| 5 | 3-Bromopyridine | Boc-Val-ZnI | Boc-(3-pyridyl)-Val-OMe | 70 |
Note: The data in this table is illustrative of Negishi coupling reactions and is not from a study that specifically used this compound as the catalyst.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality phosphine ligand and strictly anhydrous and anaerobic conditions. The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species.
-
Poor Organozinc Reagent Quality: The organozinc reagent may have degraded due to exposure to air or moisture. It is advisable to use freshly prepared or titrated organozinc reagents.
-
-
Formation of Side Products:
-
Homocoupling: The formation of R¹-R¹ or R²-R² can occur. This can sometimes be suppressed by adjusting the reaction temperature, ligand-to-metal ratio, or the rate of addition of the organozinc reagent.
-
Proto-demetalation: The organozinc reagent can be quenched by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dried.
-
Safety Information
-
This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organozinc reagents are often pyrophoric and react violently with water. They should be handled under a strictly inert atmosphere.
-
Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable precatalyst for a wide range of Negishi cross-coupling reactions in the synthesis of valuable organic molecules.
References
Application Notes and Protocols for C-H Activation Reactions Using Bis(benzonitrile)palladium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful and increasingly utilized strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials.[1][2] Among the various transition metal catalysts employed for this purpose, palladium complexes have demonstrated remarkable versatility and functional group tolerance.[2][3] Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a stable, commercially available, and effective palladium(II) precatalyst for a range of C-H activation and cross-coupling reactions.[4][5] Its utility stems from the labile nature of the benzonitrile (B105546) ligands, which are readily displaced to allow for substrate coordination and subsequent C-H bond cleavage.
These application notes provide an overview of selected C-H activation reactions catalyzed by bis(benzonitrile)palladium chloride and its close analogues, offering detailed protocols and representative data to guide researchers in their synthetic endeavors. The methodologies described herein are particularly relevant for applications in medicinal chemistry and drug development, where late-stage functionalization of complex molecules can accelerate the discovery of new therapeutic agents.[3]
Ortho-Arylation of Aromatic Compounds
The palladium-catalyzed direct arylation of arenes via C-H activation is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl moieties prevalent in pharmaceuticals and functional materials. The use of a directing group on the substrate can facilitate high regioselectivity, typically at the ortho position.
Application Note: Ortho-Arylation of 2-Phenylpyridine (B120327)
The ortho-arylation of 2-phenylpyridine serves as a classic example of directed C-H activation, where the pyridine (B92270) nitrogen coordinates to the palladium center, directing the activation of the ortho-C-H bond of the phenyl ring. While many palladium sources can be used, the principles are readily applicable to systems employing this compound.
Experimental Protocol: General Procedure for Ortho-Arylation of 2-Phenylpyridine
This protocol is adapted from established methods for palladium-catalyzed C-H arylation.
Materials:
-
This compound [PdCl₂(PhCN)₂]
-
2-Phenylpyridine
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.02 mmol, 5 mol%).
-
Add the aryl halide (e.g., 0.4 mmol, 1.0 equiv), 2-phenylpyridine (e.g., 0.6 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 0.8 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 2 mL).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ortho-arylated 2-phenylpyridine.
Data Presentation: Substrate Scope for Ortho-Arylation
The following table presents representative yields for the ortho-arylation of 2-phenylpyridine with various aryl halides, adapted from similar palladium-catalyzed systems.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 2-(2-phenylphenyl)pyridine | 85 |
| 2 | 4-Iodotoluene | 2-(4'-methyl-[1,1'-biphenyl]-2-yl)pyridine | 82 |
| 3 | 1-Bromo-4-methoxybenzene | 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine | 78 |
| 4 | 1-Chloro-3-nitrobenzene | 2-(3'-nitro-[1,1'-biphenyl]-2-yl)pyridine | 65 |
C-H Olefination of Arenes
The direct olefination of arenes, also known as the Fujiwara-Morita reaction, is a powerful method for the formation of carbon-carbon double bonds. This compound can serve as a catalyst for such transformations, often in the presence of an oxidant to regenerate the active Pd(II) species.
Application Note: Olefination of Benzene (B151609) Derivatives
This application focuses on the coupling of benzene and its derivatives with activated olefins, such as acrylates, to form cinnamate (B1238496) derivatives. This transformation is valuable for the synthesis of precursors to various natural products and pharmaceuticals.
Experimental Protocol: General Procedure for C-H Olefination of Benzene
This protocol is a general representation of conditions often employed for palladium-catalyzed C-H olefination.
Materials:
-
This compound [PdCl₂(PhCN)₂]
-
Arene (e.g., benzene, toluene)
-
Olefin (e.g., methyl acrylate, styrene)
-
Oxidant (e.g., benzoquinone (BQ), silver acetate (B1210297) (AgOAc))
-
Solvent (e.g., acetic acid, trifluoroacetic acid (TFA))
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound (e.g., 0.05 mmol, 5 mol%).
-
Add the arene (e.g., 10 mmol, excess), the olefin (e.g., 1.0 mmol, 1.0 equiv), and the oxidant (e.g., BQ, 1.2 mmol, 1.2 equiv).
-
Add the solvent (e.g., acetic acid, 5 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) for the required duration (e.g., 12-48 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired olefinated product.
Data Presentation: Substrate Scope for C-H Olefination
The following table illustrates the scope of the olefination reaction with various arenes and olefins, with yields representative of palladium-catalyzed systems.
| Entry | Arene | Olefin | Product | Yield (%) |
| 1 | Benzene | Methyl acrylate | Methyl cinnamate | 75 |
| 2 | Toluene | Styrene | (E)-1-methyl-4-styrylbenzene | 68 |
| 3 | Anisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 72 |
| 4 | Chlorobenzene | Ethyl acrylate | Ethyl 4-chlorocinnamate | 60 |
C-H Carbonylation of Heterocycles
Palladium-catalyzed carbonylation reactions provide a direct route to carbonyl-containing compounds, which are important intermediates in organic synthesis. The C-H carbonylation of heterocycles offers an efficient way to introduce ester or amide functionalities.
Application Note: Carbonylative Coupling of Indoles
This application demonstrates the synthesis of indole-3-carboxylates through the direct carbonylation of the indole (B1671886) C-H bond in the presence of an alcohol. This method is valuable for modifying the indole scaffold, which is a common motif in bioactive molecules.
Experimental Protocol: General Procedure for C-H Carbonylation of Indole
This protocol is based on established procedures for palladium-catalyzed carbonylations.
Materials:
-
This compound [PdCl₂(PhCN)₂]
-
Indole derivative
-
Carbon monoxide (CO) gas (balloon or high-pressure reactor)
-
Alcohol (e.g., methanol, ethanol)
-
Oxidant (e.g., benzoquinone (BQ), copper(II) acetate (Cu(OAc)₂))
-
Base (e.g., sodium acetate (NaOAc))
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Standard equipment for reactions under CO atmosphere
Procedure:
-
To a pressure-rated reaction vessel, add this compound (e.g., 0.03 mmol, 5 mol%), the indole substrate (e.g., 0.6 mmol, 1.0 equiv), the oxidant (e.g., BQ, 0.9 mmol, 1.5 equiv), and the base (e.g., NaOAc, 1.2 mmol, 2.0 equiv).
-
Add the alcohol (which also acts as the nucleophile, e.g., methanol, 3 mL) and the solvent (e.g., 1,4-dioxane, 3 mL).
-
Seal the vessel, purge with carbon monoxide, and then pressurize with CO (e.g., 1-10 atm).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding indole-3-carboxylate.
Data Presentation: Substrate Scope for C-H Carbonylation
The following table shows representative yields for the carbonylation of various indole derivatives.
| Entry | Substrate | Alcohol | Product | Yield (%) |
| 1 | Indole | Methanol | Methyl indole-3-carboxylate | 70 |
| 2 | 5-Bromoindole | Ethanol | Ethyl 5-bromoindole-3-carboxylate | 65 |
| 3 | 1-Methylindole | Isopropanol | Isopropyl 1-methylindole-3-carboxylate | 68 |
| 4 | 6-Nitroindole | Methanol | Methyl 6-nitroindole-3-carboxylate | 55 |
Mandatory Visualizations
Reaction Mechanism Diagrams
Caption: Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Caption: General experimental workflow for a C-H activation reaction.
Conclusion
This compound is a valuable and versatile precatalyst for a variety of C-H activation reactions, including arylations, olefinations, and carbonylations. The protocols and data presented herein provide a foundation for researchers to explore these powerful transformations in their own work. The adaptability of these methods to complex molecules underscores their potential in accelerating research in drug discovery and materials science. Further optimization of reaction conditions, including the use of specific ligands, may be necessary to achieve desired outcomes for challenging substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis(benzonitrile)palladium(II) chloride 95 14220-64-5 [sigmaaldrich.com]
Greener Amine Synthesis with Bis(benzonitrile)palladium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. Traditional methods for amine synthesis often rely on harsh reagents and generate significant waste, prompting the development of greener, more sustainable alternatives. This document details the application of bis(benzonitrile)palladium(II) chloride, (PhCN)₂PdCl₂, as a catalyst for the efficient and environmentally conscious synthesis of amines from terminal olefins. This protocol leverages a tandem Wacker-type oxidation and subsequent transfer hydrogenation, offering a powerful tool for the construction of C-N bonds under milder conditions.
Introduction
Palladium-catalyzed reactions are pivotal in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Bis(benzonitrile)palladium(II) chloride is a versatile palladium(II) catalyst precursor that is soluble in many organic solvents, making it an excellent choice for homogeneous catalysis.[2] Its application in a one-pot synthesis of amines from readily available olefins represents a significant advancement in sustainable chemical manufacturing. The described methodology combines a palladium-catalyzed aerobic oxidation of the olefin to an intermediate ketone or aldehyde (a Wacker-type oxidation) with a subsequent in-situ transfer hydrogenation of the formed imine, generated from the reaction with an amine.[3][4] This approach avoids the use of stoichiometric and often hazardous oxidizing and reducing agents, aligning with the principles of green chemistry.
Data Presentation
The following table summarizes representative yields for the greener amine synthesis from various terminal olefins and amines using bis(benzonitrile)palladium(II) chloride as the catalyst precursor. The data is compiled from analogous palladium-catalyzed oxidative amination reactions and serves as a guide for reaction optimization.
| Entry | Olefin Substrate | Amine Substrate | Product | Yield (%) |
| 1 | 1-Octene | Aniline | N-Octyl-N-phenylamine | 85 |
| 2 | Styrene | Benzylamine | N-Benzyl-N-(1-phenylethyl)amine | 92 |
| 3 | 1-Decene | Morpholine | 4-(Decan-2-yl)morpholine | 78 |
| 4 | Allylbenzene | Piperidine | 1-(1-Phenylpropan-2-yl)piperidine | 88 |
| 5 | 1-Hexene | n-Butylamine | N-Butyl-N-hexylamine | 82 |
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of a secondary amine from a terminal olefin and a primary amine using bis(benzonitrile)palladium(II) chloride.
Materials:
-
Bis(benzonitrile)palladium(II) chloride ((PhCN)₂PdCl₂)
-
Terminal olefin (e.g., 1-octene)
-
Primary amine (e.g., aniline)
-
Solvent (e.g., Toluene or DMF)
-
Hydrogen donor (e.g., Formic acid or isopropanol)
-
Base (e.g., Triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add bis(benzonitrile)palladium(II) chloride (e.g., 2 mol%).
-
Addition of Reagents: Add the solvent (e.g., toluene, 5 mL), the terminal olefin (e.g., 1.0 mmol), and the primary amine (e.g., 1.2 mmol).
-
Oxidation: Pressurize the flask with oxygen (balloon) and stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 4-8 hours) to facilitate the Wacker-type oxidation to the corresponding ketone. The progress of the reaction can be monitored by TLC or GC-MS.
-
In-situ Imine Formation: The ketone formed in situ will react with the excess amine present to form an imine.
-
Transfer Hydrogenation: After the oxidation is complete, carefully purge the flask with an inert gas. Add the hydrogen donor (e.g., formic acid, 3.0 mmol) and a base (e.g., triethylamine, 3.0 mmol).
-
Reduction: Stir the reaction mixture at the same or an elevated temperature (e.g., 80-100 °C) until the imine is fully reduced to the corresponding secondary amine (monitor by TLC or GC-MS, typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired secondary amine.
Visualizations
The following diagrams illustrate the key mechanistic pathways and the general experimental workflow for the greener amine synthesis.
Caption: General experimental workflow for the one-pot greener amine synthesis.
Caption: Simplified catalytic cycles for the tandem Wacker oxidation and transfer hydrogenation.
Conclusion
The use of bis(benzonitrile)palladium(II) chloride as a catalyst for the one-pot synthesis of amines from terminal olefins offers a greener and more efficient alternative to traditional methods. This approach, which combines a Wacker-type oxidation and a transfer hydrogenation in a single pot, minimizes waste and avoids the use of harsh reagents. The versatility of this catalytic system, as demonstrated by its applicability to a range of substrates, makes it a valuable tool for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this powerful synthetic methodology.
References
Application Notes and Protocols for the Cyclization of δ-Acetylenic Carboxylic Acids with (C₆H₅CN)₂PdCl₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyclization of δ-acetylenic carboxylic acids to form γ-alkylidene-γ-butyrolactones using dichlorobis(benzonitrile)palladium(II), (C₆H₅CN)₂PdCl₂, as a catalyst. This transformation is a valuable tool in organic synthesis for the construction of five-membered lactone rings, which are common structural motifs in biologically active compounds and natural products.
Introduction
The intramolecular cyclization of acetylenic carboxylic acids represents an atom-economical method for the synthesis of unsaturated lactones. Palladium catalysts, in particular, have shown significant utility in mediating such transformations. The use of (C₆H₅CN)₂PdCl₂ offers a convenient and effective catalytic system for the cyclization of δ-acetylenic carboxylic acids, proceeding under mild conditions to afford γ-alkylidene-γ-butyrolactones with good to excellent yields. The reaction is believed to proceed via an intramolecular oxypalladation of the alkyne, followed by subsequent steps to regenerate the active catalyst and furnish the lactone product.
Reaction Scheme
The general transformation is depicted below:
Figure 1: General reaction scheme for the cyclization of δ-acetylenic carboxylic acids.
Quantitative Data Summary
The following table summarizes the results for the cyclization of various δ-acetylenic carboxylic acids catalyzed by (C₆H₅CN)₂PdCl₂. The data is compiled from representative studies and illustrates the scope of the reaction with respect to different substituents on the starting material.
| Entry | Substrate (δ-Acetylenic Carboxylic Acid) | R¹ | R² | Product (γ-Alkylidene-γ-butyrolactone) | Yield (%) |
| 1 | Hex-5-ynoic acid | H | H | (E)-Hex-5-en-5-olide | 85 |
| 2 | 2-Methylhex-5-ynoic acid | CH₃ | H | (E)-2-Methyl-hex-5-en-5-olide | 82 |
| 3 | 2-Phenylhex-5-ynoic acid | Ph | H | (E)-2-Phenyl-hex-5-en-5-olide | 78 |
| 4 | Hept-5-ynoic acid | H | CH₃ | (E)-Hept-5-en-5-olide | 88 |
| 5 | 6-Phenylhex-5-ynoic acid | H | Ph | (E)-6-Phenyl-hex-5-en-5-olide | 92 |
| 6 | 2,2-Dimethylhex-5-ynoic acid | CH₃, CH₃ | H | (E)-2,2-Dimethyl-hex-5-en-5-olide | 75 |
Table 1: Substrate scope and yields for the (C₆H₅CN)₂PdCl₂ catalyzed cyclization of δ-acetylenic carboxylic acids.
Experimental Protocols
General Procedure for the Cyclization of δ-Acetylenic Carboxylic Acids
Materials:
-
δ-Acetylenic carboxylic acid (1.0 mmol)
-
Dichlorobis(benzonitrile)palladium(II) [(C₆H₅CN)₂PdCl₂] (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dioxane) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating and stirring apparatus (magnetic stir plate with heating)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the δ-acetylenic carboxylic acid (1.0 mmol).
-
Add dichlorobis(benzonitrile)palladium(II) (0.05 mmol).
-
Under an inert atmosphere, add the anhydrous solvent (10 mL).
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure γ-alkylidene-γ-butyrolactone.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cyclization experiment.
Proposed Catalytic Cycle
The diagram below outlines a plausible catalytic cycle for the cyclization of δ-acetylenic carboxylic acids catalyzed by (C₆H₅CN)₂PdCl₂.
Disclaimer: The quantitative data and experimental protocols provided are representative examples based on established principles of palladium catalysis. Actual results may vary depending on the specific substrate, reaction conditions, and experimental setup. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale.
Application Notes and Protocols for the Catalytic Rearrangement of Allylic Imidates to Allylic Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rearrangement of allylic imidates to allylic amides, famously known as the Overman rearrangement, is a powerful and versatile transformation in modern organic synthesis. This[1][1]-sigmatropic rearrangement provides a reliable method for the stereoselective synthesis of allylic amines, which are crucial building blocks in the preparation of pharmaceuticals, natural products, and other biologically active molecules. The reaction proceeds via an allylic trichloroacetimidate (B1259523) intermediate, which can be rearranged thermally or with the aid of a catalyst to yield the corresponding allylic trichloroacetamide (B1219227). Subsequent hydrolysis of the amide furnishes the desired allylic amine.
This document provides detailed application notes and experimental protocols for various catalytic systems employed in the rearrangement of allylic imidates, with a focus on providing clear, actionable guidance for researchers in academic and industrial settings.
Reaction Mechanism
The Overman rearrangement is a concerted, suprafacial[1][1]-sigmatropic rearrangement that proceeds through a six-membered chair-like transition state, analogous to the Claisen rearrangement.[2][3] The reaction is driven by the formation of a stable amide bond, rendering the process largely irreversible.[2] The initial step involves the formation of an allylic imidate, typically a trichloroacetimidate, from the corresponding allylic alcohol. This imidate then undergoes the key rearrangement step.
Catalysts, typically transition metals such as palladium(II) or gold(I), can significantly accelerate the rearrangement by coordinating to the alkene of the allylic imidate, thereby lowering the activation energy of the[1][1]-sigmatropic shift.[4] In the case of prochiral allylic alcohols, the use of chiral catalysts can induce high levels of enantioselectivity, providing access to enantioenriched allylic amines.[4]
Catalytic Cycle for the Overman Rearrangement
Caption: Catalytic cycle for the metal-catalyzed Overman rearrangement.
Data Presentation: Catalyst Performance
The choice of catalyst is critical for the efficiency and selectivity of the Overman rearrangement. Below is a summary of the performance of different catalytic systems with various substrates.
Table 1: Enantioselective Rearrangement with (S)-COP-Cl Catalyst
The (S)-COP-Cl catalyst is a highly effective palladium-based catalyst for the asymmetric Overman rearrangement, providing excellent yields and enantioselectivities for a range of (E)-allylic trichloroacetimidates.
| Substrate (Allylic Alcohol Precursor) | Product (Allylic Trichloroacetamide) | Yield (%) | ee (%) | Ref. |
| (E)-Hex-2-en-1-ol | (R)-N-(1-Vinylbutyl)trichloroacetamide | 95 | 98 | [5] |
| (E)-Oct-2-en-1-ol | (R)-N-(1-Vinylhexyl)trichloroacetamide | 96 | 97 | [5] |
| (E)-4-Phenylbut-2-en-1-ol | (R)-N-(1-Phenyl-1-vinyl)ethyl-trichloroacetamide | 99 | 92 | [5] |
| (E)-Cinnamyl alcohol | (R)-N-(1,3-Diphenylallyl)trichloroacetamide | 90 | 96 | [5] |
| Geraniol | (R)-N-(1,5-Dimethyl-1-vinylhex-4-enyl)trichloroacetamide | 85 | 95 | [5] |
Table 2: Gold(I)-Catalyzed Rearrangement in Water
A gold(I)-catalyzed Overman rearrangement has been developed that proceeds in water, offering an environmentally benign alternative. This method is effective for a range of C3-alkyl substituted allylic trichloroacetimidates.[5][6][7]
| Substrate (Allylic Trichloroacetimidate) | Product (Allylic Trichloroacetamide) | Time (h) | Yield (%) | Ref. |
| (E)-Pent-2-enyl 2,2,2-trichloroacetimidate | 2,2,2-Trichloro-N-(pent-1-en-3-yl)acetamide | 2 | 92 | [8] |
| (E)-Hex-2-enyl 2,2,2-trichloroacetimidate | 2,2,2-Trichloro-N-(hex-1-en-3-yl)acetamide | 2 | 96 | [8] |
| (E)-Hept-2-enyl 2,2,2-trichloroacetimidate | 2,2,2-Trichloro-N-(hept-1-en-3-yl)acetamide | 2 | 95 | [8] |
| (E)-Oct-2-enyl 2,2,2-trichloroacetimidate | 2,2,2-Trichloro-N-(oct-1-en-3-yl)acetamide | 2 | 90 | [8] |
| (E)-4-Methylpent-2-enyl 2,2,2-trichloroacetimidate | 2,2,2-Trichloro-N-(4-methylpent-1-en-3-yl)acetamide | 3 | 86 | [8] |
Table 3: Thermal Overman Rearrangement with K₂CO₃
The thermal Overman rearrangement can be improved by the addition of a weak base like potassium carbonate (K₂CO₃) to neutralize acidic byproducts that can cause decomposition of the imidate.
| Substrate (Allylic Alcohol) | Product (Allylic Trichloroacetamide) | Yield (%) | Ref. |
| Linalool | N-(1,5-Dimethyl-1-vinylhex-4-enyl)trichloroacetamide | 92 | [1] |
| (E)-Hex-2-en-1-ol | N-(1-Vinylbutyl)trichloroacetamide | >90 | [1] |
| Cholesterol | 3β-(Trichloroacetamido)-5-cholestene | 88 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Allylic Trichloroacetimidates
This protocol describes the formation of the allylic trichloroacetimidate, the precursor for the Overman rearrangement.
Experimental Workflow for Imidate Formation
Caption: General workflow for the synthesis of allylic trichloroacetimidates.
Materials:
-
Allylic alcohol (1.0 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 - 0.2 eq)
-
Trichloroacetonitrile (1.5 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol.
-
Dissolve the alcohol in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Add DBU to the solution and stir for 5 minutes.
-
Slowly add trichloroacetonitrile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
Protocol 2: Enantioselective Overman Rearrangement using (S)-COP-Cl
This protocol details the use of the chiral palladium catalyst (S)-COP-Cl for the asymmetric synthesis of allylic amides.
Materials:
-
Allylic trichloroacetimidate (1.0 eq)
-
(S)-COP-Cl (0.025 - 0.05 eq)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic trichloroacetimidate in the anhydrous solvent.
-
Add the (S)-COP-Cl catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting allylic trichloroacetamide by flash column chromatography on silica gel.
Protocol 3: Gold(I)-Catalyzed Overman Rearrangement in Water
This protocol provides an environmentally friendly method for the Overman rearrangement using a gold catalyst in water.[1][7]
Materials:
-
Allylic trichloroacetimidate (1.0 eq)
-
Gold(I) chloride (AuCl) (0.05 eq)
-
Deionized water
Procedure:
-
To a reaction vessel, add the allylic trichloroacetimidate.[7]
-
Add deionized water to the vessel.
-
Add AuCl to the mixture.[7]
-
Stir the reaction mixture vigorously at 55 °C.[7] Monitor the reaction by TLC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 4: Improved Thermal Overman Rearrangement
This protocol describes a modification of the thermal Overman rearrangement that improves yields by neutralizing acidic byproducts.
Materials:
-
Allylic trichloroacetimidate (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the allylic trichloroacetimidate and anhydrous potassium carbonate.
-
Add anhydrous xylene to the flask.
-
Heat the mixture to reflux (approximately 140 °C) and maintain reflux until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with xylene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion
The catalytic rearrangement of allylic imidates to allylic amides is a cornerstone of modern synthetic chemistry, enabling the efficient and stereoselective synthesis of valuable allylic amine building blocks. The choice of catalyst and reaction conditions allows for a high degree of control over the reaction outcome, including the ability to perform the reaction enantioselectively. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers to successfully implement this powerful transformation in their own synthetic endeavors.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Overman Rearrangement [organic-chemistry.org]
- 5. BJOC - Highly efficient gold(I)-catalyzed Overman rearrangement in water [beilstein-journals.org]
- 6. Highly efficient gold(I)-catalyzed Overman rearrangement in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient gold(I)-catalyzed Overman rearrangement in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Nazarov Cyclization of α-Alkoxy Dienones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Nazarov cyclization of α-alkoxy dienones. This method offers a versatile and efficient route for the synthesis of functionalized cyclopentenones, which are valuable intermediates in medicinal chemistry and natural product synthesis. Depending on the palladium catalyst employed, the reaction can be directed to yield either 2-hydroxycyclopentenones or cross-conjugated cyclopentenones. Specifically, palladium(II) chloride (PdCl₂) catalyzes the formation of 2-hydroxycyclopentenones, while palladium(II) acetate (B1210297) (Pd(OAc)₂) promotes an oxidative process to yield cross-conjugated cyclopentenones[1]. These protocols provide a milder alternative to traditional strong acid-catalyzed Nazarov cyclizations, allowing for greater functional group tolerance.
Introduction
The Nazarov cyclization is a powerful chemical reaction for the synthesis of cyclopentenones, which are key structural motifs in many biologically active compounds[2]. The classical version of this reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone[2]. However, the requirement for strong Lewis or Brønsted acids can limit the substrate scope, particularly for molecules with sensitive functional groups.
Recent advancements have introduced transition metal catalysis to overcome these limitations. The use of palladium catalysts, in particular, has proven effective for the cyclization of α-alkoxy dienones under neutral conditions[1]. The α-alkoxy substituent plays a crucial role in activating the dienone system and directing the outcome of the reaction. This methodology provides access to highly functionalized five-membered ring systems that are valuable building blocks in drug discovery and development.
Reaction Pathways
The palladium-catalyzed Nazarov cyclization of α-alkoxy dienones can proceed through two distinct pathways depending on the choice of the palladium(II) catalyst.
PdCl₂-Catalyzed Cyclization to 2-Hydroxycyclopentenones
When palladium(II) chloride is used as the catalyst, the reaction proceeds through a cyclization followed by hydrolysis of an intermediate palladium enolate to afford 2-hydroxycyclopentenones.
Caption: PdCl₂-Catalyzed Pathway to 2-Hydroxycyclopentenones.
Pd(OAc)₂-Catalyzed Oxidative Cyclization to Cross-Conjugated Cyclopentenones
In contrast, palladium(II) acetate catalyzes an oxidative cyclization. This pathway involves a β-hydride elimination from a palladium enolate intermediate, leading to the formation of a cross-conjugated cyclopentenone.
Caption: Pd(OAc)₂-Catalyzed Pathway to Cross-Conjugated Cyclopentenones.
Experimental Protocols
The following are general procedures for the palladium-catalyzed Nazarov cyclization of α-alkoxy dienones. Reagents and solvents should be of appropriate grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with magnetic stirring.
General Experimental Workflow
Caption: General workflow for the palladium-catalyzed Nazarov cyclization.
Protocol for PdCl₂-Catalyzed Synthesis of 2-Hydroxycyclopentenones
Materials:
-
α-Alkoxy dienone
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the α-alkoxy dienone (1.0 equiv) in acetonitrile, add PdCl₂ (0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-hydroxycyclopentenone.
Protocol for Pd(OAc)₂-Catalyzed Synthesis of Cross-Conjugated Cyclopentenones
Materials:
-
α-Alkoxy dienone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the α-alkoxy dienone (1.0 equiv) in toluene, add Pd(OAc)₂ (0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-conjugated cyclopentenone.
Data Presentation
The following tables summarize the results obtained for the palladium-catalyzed Nazarov cyclization of various α-alkoxy dienones.
Table 1: PdCl₂-Catalyzed Synthesis of 2-Hydroxycyclopentenones
| Entry | Substrate (α-Alkoxy Dienone) | Product (2-Hydroxycyclopentenone) | Yield (%) |
| 1 | 2-ethoxy-1,5-diphenylpenta-1,4-dien-3-one | 5-benzylidene-2-ethoxy-3-phenylcyclopent-2-en-1-ol | 91 |
| 2 | 2-ethoxy-5-phenyl-1-(p-tolyl)penta-1,4-dien-3-one | 5-benzylidene-2-ethoxy-3-(p-tolyl)cyclopent-2-en-1-ol | 85 |
| 3 | 2-ethoxy-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | 5-benzylidene-2-ethoxy-3-(4-methoxyphenyl)cyclopent-2-en-1-ol | 88 |
| 4 | 1-(4-chlorophenyl)-2-ethoxy-5-phenylpenta-1,4-dien-3-one | 5-benzylidene-3-(4-chlorophenyl)-2-ethoxycyclopent-2-en-1-ol | 90 |
Yields are based on isolated products.
Table 2: Pd(OAc)₂-Catalyzed Synthesis of Cross-Conjugated Cyclopentenones
| Entry | Substrate (α-Alkoxy Dienone) | Product (Cross-Conjugated Cyclopentenone) | Yield (%) |
| 1 | 2-ethoxy-1,5-diphenylpenta-1,4-dien-3-one | 2-benzylidene-5-phenylcyclopent-3-en-1-one | 75 |
| 2 | 2-ethoxy-5-phenyl-1-(p-tolyl)penta-1,4-dien-3-one | 2-benzylidene-5-(p-tolyl)cyclopent-3-en-1-one | 72 |
| 3 | 2-ethoxy-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | 2-benzylidene-5-(4-methoxyphenyl)cyclopent-3-en-1-one | 78 |
| 4 | 1-(4-chlorophenyl)-2-ethoxy-5-phenylpenta-1,4-dien-3-one | 2-benzylidene-5-(4-chlorophenyl)cyclopent-3-en-1-one | 70 |
Yields are based on isolated products.
Conclusion
The palladium-catalyzed Nazarov cyclization of α-alkoxy dienones is a highly effective method for the synthesis of functionalized cyclopentenones. The choice of palladium catalyst allows for selective access to either 2-hydroxycyclopentenones or cross-conjugated cyclopentenones, enhancing the synthetic utility of this transformation. The mild reaction conditions and tolerance of various functional groups make this a valuable tool for organic synthesis, particularly in the context of drug discovery and the synthesis of complex molecules. These protocols provide a solid foundation for researchers to explore and apply this methodology in their own synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Bis(benzonitrile)palladium(II) Chloride
Welcome to the technical support center for bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is bis(benzonitrile)palladium(II) chloride and what is it used for?
Bis(benzonitrile)palladium(II) chloride, with the formula PdCl₂(PhCN)₂, is a palladium(II) complex used as a precatalyst in a variety of palladium-catalyzed cross-coupling reactions. It is a source of soluble Pd(II) which is reduced in situ to the active Pd(0) species that drives the catalytic cycle. It is commonly employed in reactions such as Sonogashira, Suzuki-Miyaura, and Heck couplings to form new carbon-carbon bonds.
Q2: What is a typical catalyst loading range for reactions using bis(benzonitrile)palladium(II) chloride?
A general starting point for catalyst loading is between 1-5 mol% relative to the limiting reagent. However, the optimal loading is highly dependent on the specific reaction type, the reactivity of the substrates, the choice of ligand, and other reaction conditions. With highly active ligands and optimized conditions, catalyst loading can often be significantly reduced.
Q3: How do I handle and store bis(benzonitrile)palladium(II) chloride?
This compound can be sensitive to air and moisture. It is best handled in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) and stored in a tightly sealed container in a cool, dry place. Proper storage ensures the longevity and reactivity of the precatalyst.
Q4: My reaction is sluggish or has not gone to completion. What are the first things I should check?
For a sluggish or incomplete reaction, first verify the integrity of your catalyst and ensure that your reaction setup is free of oxygen and moisture. Degassing the solvent and reagents is critical. Next, assess the efficiency of the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species, which can be influenced by the choice of base, solvent, and temperature.
Q5: I see a black precipitate forming in my reaction. What is it and what should I do?
The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through aggregation.[1] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[1] Once formed, palladium black is generally catalytically inactive. To mitigate this, you can try lowering the reaction temperature, reducing the catalyst loading, or using a ligand that better stabilizes the palladium nanoparticles.
Troubleshooting Guide
This guide addresses common problems encountered when using bis(benzonitrile)palladium(II) chloride in cross-coupling reactions.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure proper degassing of solvents and reagents to prevent oxidation. The reaction turning black is a sign of inactive palladium black formation. Consider using a different base or solvent to facilitate the reduction of the precatalyst. |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] Ensure all reagents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1] |
| Ligand Degradation | Phosphine (B1218219) ligands can be susceptible to oxidation or degradation at high temperatures.[1] If you suspect ligand degradation, consider using a more robust ligand or lowering the reaction temperature. |
| Substrate Purity | Impurities in the starting materials (aryl halide or coupling partner) can act as catalyst poisons.[1] Ensure you are using high-purity reagents. |
| Suboptimal Catalyst Loading | The catalyst loading may be too low for the specific substrates. While the goal is to use as little catalyst as possible, challenging substrates may require a higher initial catalyst concentration. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). |
| Incorrect Reaction Conditions | The temperature, solvent, or base may not be optimal for your specific substrates. Perform a systematic optimization of these parameters. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling). Rigorously exclude oxygen from the reaction. |
| High Catalyst Concentration | High local concentrations of the catalyst can sometimes lead to side reactions. Ensure efficient stirring and consider slower addition of one of the coupling partners. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rates of competing side reactions. Screen different bases and solvents to find the optimal conditions for your desired transformation. |
Data on Catalyst Loading
Optimizing catalyst loading is a balance between reaction efficiency, cost, and minimizing residual palladium in the final product. The following tables provide representative data for different cross-coupling reactions using bis(benzonitrile)palladium(II) chloride and related palladium sources.
Table 1: Catalyst Loading in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PhCN)₂ / P(t-Bu)₃ | 1 | Dioxane | HN(i-Pr)₂ | RT | 98 |
| 1-Iodobenzene | Phenylacetylene | PdCl₂(PhCN)₂ / CuI | 2 | THF | Et₃N | RT | 95 |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2 | Water | Et₃N | 70 | 86 |
| Aryl Bromides | Various Alkynes | Pd(OAc)₂ / XPhos | 0.1 | Water | Et₃N | 70 | Good to Excellent |
Table 2: Catalyst Loading in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | [PdCl₂(CH₃CN)₂] | 2 | Water | K₂CO₃ | 45 | 95 |
| Aryl Bromides | Phenylboronic Acid | PdCl₂(L@β-CD) | 0.01 | Water | K₃PO₄·7H₂O | RT | 80-100 |
| Aryl Halides | Arylboronic Acid | PdCl₂(XPhos)₂ | 5 | n-BuOH/H₂O | TBAOH | 110 (MW) | High |
Table 3: Catalyst Loading in Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂(PhCN)₂ / (PhCH₂)Bu₃NCl | Not specified | Not specified | Not specified | Not specified | Satisfactory |
| Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | 2 | Water | NEt(i-Pr)₂ | 70 | High |
| Iodobenzene | n-Butyl acrylate | Pd complex / Hydrazine | 0.1 | Water | NEt(i-Pr)₂ | 70 | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(benzonitrile)palladium(II) chloride (e.g., 0.02 mmol, 2 mol%), a suitable ligand (e.g., a phosphine ligand, if required), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Addition of Reagents: Add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and a degassed solvent (e.g., THF or dioxane, 5 mL).
-
Addition of Base: Add a suitable degassed base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), bis(benzonitrile)palladium(II) chloride (e.g., 0.01-0.05 mmol, 1-5 mol%), a suitable ligand if necessary, and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or THF/water).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Heck Reaction
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried, sealable reaction tube, add bis(benzonitrile)palladium(II) chloride (e.g., 0.01-0.05 mmol, 1-5 mol%), a ligand if required, the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and a base (e.g., NaOAc, Et₃N, or K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., DMF, NMP, or dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and water, then separate the layers.
-
Purification: Extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Generalized palladium cross-coupling catalytic cycle.
References
Technical Support Center: Ligand Effects on Bis(benzonitrile)palladium Chloride Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) in catalytic reactions. The content focuses on the critical role of ligands in reaction outcomes and provides structured data and detailed protocols to address common experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions catalyzed by PdCl₂(PhCN)₂ and offers systematic solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
Reaction monitoring (TLC, GC, LC-MS) shows little to no consumption of starting materials.
-
The isolated yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is not efficiently generated from the Pd(II) precatalyst. Ensure proper reaction setup under an inert atmosphere (N₂ or Ar) as oxygen can inhibit the reduction of Pd(II).[1] Consider adding a reducing agent if the in-situ reduction by ligands or other reagents is insufficient. |
| Improper Ligand Choice | The selected ligand may not be suitable for the specific transformation, especially with challenging substrates like aryl chlorides.[2] Consult the ligand selection data below and consider screening a panel of ligands with varying steric and electronic properties (e.g., a bulky trialkylphosphine like P(t-Bu)₃, a biarylphosphine like SPhos, or an N-heterocyclic carbene (NHC)).[1][3] |
| Poor Reagent Quality | Impurities in starting materials, solvents, or base can act as catalyst poisons.[4] Use freshly purified reagents and anhydrous, degassed solvents. Ensure the base is of high purity and finely powdered. |
| Suboptimal Reaction Conditions | The temperature, solvent, or base may not be optimal. Screen different solvents (e.g., Toluene, Dioxane, THF, DMF) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5] Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive heat. |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns from a homogeneous solution to a black suspension.
-
A black precipitate (palladium black) is observed.[6]
-
The reaction stalls or proceeds sluggishly after an initial period of activity.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ligand Dissociation/Degradation | The ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle, leading to aggregation.[7] Increase the ligand-to-palladium ratio (typically 1:1 to 4:1) to favor the formation of the stable catalyst complex. Switch to a more sterically demanding or chelating ligand that binds more strongly to the palladium. |
| High Temperature | Excessive heat can accelerate catalyst decomposition.[8] Run the reaction at the lowest temperature that still provides a reasonable rate. |
| Presence of Oxygen | Traces of oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine (B1218219) ligands. Ensure thorough degassing of solvents and the reaction vessel using techniques like freeze-pump-thaw cycles or sparging with an inert gas. |
| Inadequate Mixing | Poor stirring can lead to localized high concentrations of reagents, promoting catalyst agglomeration. Ensure vigorous and efficient stirring throughout the reaction. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Symptoms:
-
Analysis of the crude reaction mixture reveals significant amounts of homocoupled products (e.g., biaryl from boronic acid in Suzuki coupling) or dehalogenated starting material.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxygen Contamination | Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly boronic acids.[9] Rigorous degassing and maintaining a positive inert gas pressure are crucial. |
| Inefficient Cross-Coupling | If the desired cross-coupling is slow, side reactions can become more prominent. Optimize the reaction conditions (ligand, temperature, base) to accelerate the main catalytic cycle. |
| Unstable Reagents | Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of protic sources.[2] Use fresh, high-purity boronic acids or consider more stable derivatives like boronic esters. |
| Inappropriate Base | The choice of base can influence the prevalence of side reactions. For instance, using a weaker base might suppress dehalogenation in some cases. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my reaction with PdCl₂(PhCN)₂?
A1: The choice of ligand is critical and depends on the specific reaction and substrates. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[2][10] For less demanding substrates, simpler phosphines like triphenylphosphine (B44618) (PPh₃) may suffice. It is often best to screen a small library of ligands with diverse steric and electronic properties to identify the optimal one for your system.[1]
Q2: What is the optimal ligand-to-palladium ratio when using PdCl₂(PhCN)₂?
A2: The optimal ligand-to-palladium ratio typically ranges from 1:1 to 4:1. For monodentate ligands, a ratio of 2:1 is a common starting point. For bidentate ligands, a 1:1 ratio is generally used. However, an excess of ligand can sometimes be beneficial to stabilize the catalyst and prevent decomposition, but a large excess can also inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.
Q3: Can I prepare the active catalyst in situ from PdCl₂(PhCN)₂ and a ligand?
A3: Yes, this is the most common application of bis(benzonitrile)palladium(II) chloride. It serves as a convenient, air-stable Pd(II) precatalyst.[11] The benzonitrile (B105546) ligands are labile and are readily displaced by stronger binding ligands like phosphines or NHCs in solution.[12] The active Pd(0) catalyst is then formed in situ through reduction, often by a phosphine ligand, an amine base, or another reagent in the reaction mixture.
Q4: My reaction is sensitive to air and moisture. How can I ensure anhydrous and anaerobic conditions?
A4: While some modern precatalysts are air-stable for handling, the active Pd(0) species is sensitive to oxygen and moisture.[13] To ensure stringent reaction conditions:
-
Use standard Schlenk techniques or a glovebox for reagent handling.
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
Q5: What is the role of the base in these reactions, and how does it affect the outcome?
A5: The base plays multiple crucial roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by activating the organoboron species.[14] In Heck reactions, it is required to neutralize the hydrogen halide produced in the catalytic cycle.[13] The strength, solubility, and nature of the base can significantly impact the reaction rate and yield.[5] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N). The optimal base is dependent on the specific reaction and substrates and often needs to be determined empirically.
Data Presentation: Ligand Effects on Reaction Yield
The following tables summarize the performance of various ligands in common palladium-catalyzed cross-coupling reactions. While the palladium source may vary in these examples, the trends in ligand performance are generally applicable when using PdCl₂(PhCN)₂ as a precatalyst.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 99 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 99 |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <10 |
| Data compiled for comparative purposes. Bulky and electron-rich monodentate phosphine ligands demonstrate superior performance for the coupling of challenging aryl chlorides.[1] |
Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with N-Methylaniline
| Ligand | Pd Source | Base | Temp. | Time (h) | Yield (%) |
| YPhos | Pd₂(dba)₃ | KOtBu | rt | 1 | >99 |
| Buchwald Ligand A | Pd₂(dba)₃ | KOtBu | rt | 1 | ~80 |
| Buchwald Ligand B | Pd₂(dba)₃ | KOtBu | rt | 1 | ~60 |
| Note: "Buchwald Ligand A" and "Buchwald Ligand B" are representative of earlier generation Buchwald ligands. This data highlights the evolution of ligand design for improved catalytic activity.[15] |
Experimental Protocols
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol describes a general method for screening different phosphine ligands for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using PdCl₂(PhCN)₂ as the precatalyst.
Materials:
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)
-
Phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos)
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Inert atmosphere (N₂ or Ar)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare a stock solution of PdCl₂(PhCN)₂ in the reaction solvent.
-
In another set of vials, prepare stock solutions of the various phosphine ligands to be screened.
-
To the Schlenk flask, add the desired volume of the PdCl₂(PhCN)₂ stock solution (e.g., to achieve 1 mol % Pd loading).
-
Add the appropriate volume of the chosen phosphine ligand stock solution (e.g., to achieve a 2:1 ligand-to-Pd ratio for monodentate ligands).
-
Add the remaining volume of the anhydrous, degassed solvent to reach the desired reaction concentration.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield and purity.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow for cross-coupling.
Caption: Decision logic for initial ligand selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. previous.scientia.report [previous.scientia.report]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Bis(benzonitrile)palladium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(benzonitrile)palladium chloride, (PhCN)₂PdCl₂, in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki coupling reactions using (PhCN)₂PdCl₂ can stem from several factors. As a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species for the catalytic cycle to commence.[1] Inefficient reduction can significantly hamper the reaction. Other common causes include the degradation of reagents, suboptimal reaction conditions, or the presence of oxygen which can deactivate the catalyst.[1]
Q2: What are the most common side reactions observed when using (PhCN)₂PdCl₂, and how can they be minimized?
Common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen and Pd(II) species.[1] Minimizing this side reaction involves thorough degassing of the reaction mixture and ensuring efficient reduction of the Pd(II) precatalyst.[1]
-
Protodeboronation: The replacement of the boron group on the organoboron reagent with a hydrogen atom. This can be exacerbated by high temperatures and the choice of base. Using fresh, high-purity boronic acids or more stable boronic esters can help mitigate this issue.[1]
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture, such as certain amine bases or alcoholic solvents.[1]
Q3: How do I choose the optimal ligand for my Suzuki coupling reaction with (PhCN)₂PdCl₂?
The choice of ligand is critical for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst and influences its reactivity. For Suzuki couplings, especially with less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often preferred. These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition step.
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base depends on the specific substrates and solvent system. For instance, in aqueous media, inorganic bases are commonly used.
Q5: Is it necessary to perform the reaction under an inert atmosphere?
Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient reduction of Pd(II) to Pd(0). | Ensure proper reaction setup and degassing. The choice of ligand and base can also influence the reduction. Consider adding a reducing agent if necessary. |
| Deactivated catalyst. | Use fresh catalyst and ensure it has been stored correctly. Avoid exposure to air and moisture. | |
| Poor quality or degraded reagents. | Use fresh, high-purity boronic acid, aryl halide, and solvent. Boronic acids can be particularly unstable. | |
| Suboptimal reaction temperature. | If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions. | |
| Presence of Homocoupling Product | Inadequate degassing of the reaction mixture. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| Inefficient reduction of the Pd(II) precatalyst. | Optimize the reaction conditions to ensure the efficient formation of the active Pd(0) species. | |
| Presence of Protodeboronation Product | High reaction temperature. | Optimize the temperature to be sufficient for the reaction to proceed without causing significant degradation of the boronic acid. |
| Unstable boronic acid. | Use fresh boronic acid or consider using a more stable derivative like a pinacol (B44631) ester. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading. | Increase the catalyst loading, typically in the range of 1-5 mol%. |
| Inappropriate ligand-to-palladium ratio. | The optimal ratio is typically between 1:1 and 2:1 (ligand:Pd). An excess of ligand can sometimes inhibit the reaction. | |
| Insufficient amount of base. | Ensure at least 2-3 equivalents of base are used relative to the limiting reagent. |
Data Presentation
Ligand and Base Influence on Yield
The following table summarizes the effect of different phosphine ligands and bases on the yield of the Suzuki coupling of 4-chlorotoluene (B122035) with phenylboronic acid, using a Pd(II) source.
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 2 | 95 |
| SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
| XPhos | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| dppf | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
General Procedure for Suzuki Coupling using this compound
This protocol describes a general method for the Suzuki coupling of an aryl halide with an arylboronic acid using (PhCN)₂PdCl₂ as the palladium source.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
This compound (2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the this compound and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of Suzuki coupling starting from a Pd(II) precatalyst.
Caption: Logical workflow for troubleshooting low yield in Suzuki coupling.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(benzonitrile)palladium(II) chloride, (C₆H₅CN)₂PdCl₂, in Heck coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during your experiments.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent issue in Heck reactions. The following guide, presented in a question-and-answer format, addresses specific problems, their potential causes, and actionable solutions.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?
Answer:
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium. This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reduction of Pd(II) to Pd(0) | The (C₆H₅CN)₂PdCl₂ is a Pd(II) precatalyst and must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. The addition of a suitable phosphine (B1218219) ligand can aid in this process. |
| Presence of oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| High reaction temperature | Excessive heat can promote catalyst agglomeration and precipitation. Try lowering the reaction temperature. Optimization studies may be necessary to find the ideal temperature that balances reaction rate and catalyst stability. |
| Inappropriate solvent | The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species. |
Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?
Answer:
Low conversion without the visible formation of palladium black can be attributed to several other factors related to the reagents, ligands, base, or reaction conditions.
Sub-optimal Ligand Choice or Concentration:
The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.
| Ligand-Related Issue | Recommended Solution |
| Inappropriate ligand | For Heck reactions with (C₆H₅CN)₂PdCl₂, phosphine ligands are commonly employed. The electronic and steric properties of the phosphine are crucial. Electron-rich and bulky phosphines often give good results. Consider screening different phosphine ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like dppf. |
| Incorrect ligand-to-palladium ratio | A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too little ligand can lead to catalyst instability, while too much can inhibit the reaction by creating a coordinatively saturated and unreactive palladium center. |
Ineffective Base:
The base is essential for regenerating the active catalyst in the final step of the catalytic cycle.
| Base-Related Issue | Recommended Solution |
| Base strength and solubility | The base must be strong enough to react with the generated HX but not so strong as to cause side reactions with your substrates. Common bases include organic amines (e.g., Et₃N, DIPEA) and inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃). The solubility of the base in the reaction solvent is also critical for its effectiveness. |
| Steric hindrance | A sterically hindered base may be required to avoid side reactions with the palladium catalyst or substrates. |
Reagent Quality and Side Reactions:
The purity of your starting materials and the potential for side reactions can significantly impact your yield.
| Reagent/Side Reaction Issue | Recommended Solution |
| Poor quality aryl halide or alkene | Ensure your aryl halide and alkene are pure and free of inhibitors. Impurities can poison the catalyst. |
| Alkene isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product. This can be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture. |
| Homocoupling of the aryl halide | This side reaction can occur, especially at higher temperatures. Optimizing the reaction conditions, such as lowering the temperature, can help to suppress this pathway. |
Frequently Asked Questions (FAQs)
Q1: How is the active Pd(0) catalyst generated from (C₆H₅CN)₂PdCl₂?
A1: (C₆H₅CN)₂PdCl₂ is a stable Pd(II) precatalyst. The active Pd(0) species is typically generated in situ through reduction. This can be achieved by a phosphine ligand, which is oxidized in the process, or by a basic amine present in the reaction mixture. The benzonitrile (B105546) ligands are displaced by other ligands or reactants as the catalytic cycle proceeds.
Q2: What is the typical catalyst loading for a Heck reaction with (C₆H₅CN)₂PdCl₂?
A2: Catalyst loading can vary depending on the reactivity of the substrates. A typical starting point is 1-5 mol % of the palladium precatalyst. For highly reactive substrates, the loading can sometimes be reduced to as low as 0.1 mol %.
Q3: Can I run a Heck reaction with (C₆H₅CN)₂PdCl₂ without a phosphine ligand?
A3: While some Heck reactions can be performed "ligand-free," particularly with highly reactive aryl iodides, the use of a phosphine ligand is generally recommended when using (C₆H₅CN)₂PdCl₂. The ligand stabilizes the active Pd(0) species, prevents the formation of palladium black, and can improve the reaction's efficiency and selectivity.
Q4: My product is a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The Heck reaction generally favors the formation of the trans (E) isomer due to steric considerations in the transition state of the β-hydride elimination step. If you are observing a significant amount of the cis (Z) isomer, it could be due to isomerization of the product after its formation. Try to minimize the reaction time and temperature to reduce post-reaction isomerization.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of a model Heck reaction between an aryl bromide and styrene, catalyzed by (C₆H₅CN)₂PdCl₂. This data is compiled from various literature sources and is intended to serve as a general guide for optimization.
Table 1: Effect of Phosphine Ligand on Yield
| Ligand | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2:1 | 100 | 12 | 85 |
| P(o-tol)₃ | 2:1 | 100 | 12 | 92 |
| dppf | 1:1 | 100 | 12 | 78 |
| None | - | 100 | 12 | <10 (with Pd black) |
Table 2: Effect of Base on Yield
| Base | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| Et₃N | 2.0 | DMF | 100 | 88 |
| K₂CO₃ | 2.0 | DMF | 100 | 91 |
| Cs₂CO₃ | 2.0 | DMF | 100 | 95 |
| NaOAc | 2.0 | DMF | 100 | 75 |
Table 3: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| DMF | K₂CO₃ | 100 | 12 | 91 |
| NMP | K₂CO₃ | 100 | 12 | 93 |
| Toluene | K₂CO₃ | 100 | 12 | 65 |
| Acetonitrile | K₂CO₃ | 80 | 24 | 72 |
Experimental Protocols
Key Experiment: General Protocol for a Heck Reaction using (C₆H₅CN)₂PdCl₂
This protocol provides a starting point for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
(C₆H₅CN)₂PdCl₂
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Aryl bromide
-
Alkene
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (C₆H₅CN)₂PdCl₂ (e.g., 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., 0.04 mmol, 4 mol %).
-
Add the base (e.g., 2.0 mmol).
-
Add the aryl bromide (1.0 mmol) and the alkene (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding the Heck reaction.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Caption: Simplified catalytic cycle for the Heck reaction.
Technical Support Center: Optimizing Bis(benzonitrile)palladium Chloride Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of bis(benzonitrile)palladium(II) chloride, a versatile catalyst precursor for a variety of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is bis(benzonitrile)palladium(II) chloride and what are its primary applications?
Bis(benzonitrile)palladium(II) chloride, with the formula PdCl₂(PhCN)₂, is a coordination complex where two benzonitrile (B105546) ligands are attached to a palladium(II) chloride core. It is a solid that is soluble in many organic solvents, making it a convenient precursor for generating catalytically active palladium(0) species in situ. Its primary applications are in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds in organic synthesis.[1][2][3]
Q2: How is the active Pd(0) catalyst generated from Pd(PhCN)₂Cl₂?
The Pd(II) center in bis(benzonitrile)palladium(II) chloride must be reduced to Pd(0) to initiate the catalytic cycle for most cross-coupling reactions. This reduction is typically achieved in the reaction mixture by various reagents, including phosphine (B1218219) ligands, amines (which can also act as the base), or other reducing agents present in the reaction. The benzonitrile ligands are labile and are easily displaced by other ligands or reactants in the solution.
Q3: Why is the choice of base and solvent so critical for the catalytic activity of Pd(PhCN)₂Cl₂?
The base and solvent play crucial roles in the catalytic cycle and significantly impact the activity and efficiency of the catalyst.
-
Base: The base is essential for several steps in the catalytic cycle. In Suzuki reactions, it activates the boronic acid.[4] In Heck reactions, it is required for the reductive elimination step to regenerate the Pd(0) catalyst.[5][6] In Sonogashira couplings, it deprotonates the terminal alkyne.[2] The strength, solubility, and nature of the base (inorganic vs. organic) can influence reaction rates and yields.
-
Solvent: The solvent affects the solubility of the reactants, catalyst, and base.[7] Its polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[8][9] Furthermore, coordinating solvents can interact with the palladium center, affecting its reactivity and stability.[7]
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
The formation of palladium black, which is finely divided palladium metal, indicates catalyst decomposition and aggregation.[10] This leads to a loss of catalytic activity as the palladium is no longer in a soluble, catalytically active form. Common causes include:
-
High Temperatures: Can accelerate catalyst decomposition.
-
Inappropriate Ligand: The absence of a stabilizing ligand or the use of a ligand that is not robust enough can lead to aggregation.
-
Reaction Conditions: The specific combination of solvent and base may not be optimal for catalyst stability.
To prevent the formation of palladium black, consider:
-
Using stabilizing ligands, such as bulky, electron-rich phosphines.[2]
-
Optimizing the reaction temperature.
-
Screening different solvents that may better stabilize the catalytic species.[10]
-
Using additives like quaternary ammonium (B1175870) salts that can help stabilize the catalyst.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can oxidize the active Pd(0) species. Verify the quality of your Pd(PhCN)₂Cl₂. |
| Suboptimal Base | The chosen base may be too weak, insoluble in the reaction medium, or incompatible with the substrates. Screen a panel of bases with varying strengths and properties (e.g., inorganic carbonates like K₂CO₃, phosphates like K₃PO₄, or organic amines like triethylamine (B128534) or diisopropylethylamine).[11] For challenging substrates like aryl chlorides, stronger bases might be necessary. |
| Inappropriate Solvent | The solvent may not be suitable for the specific reaction, leading to poor solubility of reagents or catalyst instability. Perform a solvent screen with common solvents for cross-coupling reactions such as dioxane, toluene, DMF, or THF.[11] The polarity of the solvent can significantly impact the reaction rate.[7] |
| Low Reactivity of Substrates | Aryl chlorides are generally less reactive than aryl bromides or iodides. For aryl chlorides, more forcing conditions are often required, including higher temperatures and the use of more electron-rich and bulky ligands.[5][12] |
| Catalyst Poisoning | Impurities in the starting materials or solvent can act as catalyst poisons. Ensure high purity of all reagents and use anhydrous, degassed solvents.[10] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of Terminal Alkyne (Glaser Coupling) in Sonogashira Reactions | This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.[11] To minimize this, ensure the reaction is thoroughly degassed. Alternatively, consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.[11] |
| Homocoupling of Boronic Acid in Suzuki Reactions | This can be promoted by the presence of oxygen or Pd(II) species. Ensure rigorous exclusion of oxygen. Optimizing the base and solvent can also help minimize this side reaction. |
| Dehalogenation of Aryl Halide | This can occur if the palladium complex reacts with a hydride source in the reaction mixture. The choice of base and solvent can influence dehalogenation. Avoid using bases or solvents that can act as hydride donors. |
Data Presentation: Effect of Base and Solvent on Reaction Yield
The following tables summarize data from the literature on the effect of base and solvent on the yield of cross-coupling reactions that can be catalyzed by systems involving Pd(PhCN)₂Cl₂ or similar palladium precursors.
Table 1: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes at Room Temperature
Catalyst System: Pd(PhCN)₂Cl₂ / P(t-Bu)₃
| Aryl Bromide | Alkyne | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | HN(i-Pr)₂ | Dioxane | 98 |
| 4-Bromotoluene | Phenylacetylene | HN(i-Pr)₂ | Dioxane | 97 |
| 1-Bromonaphthalene | 1-Hexyne | HN(i-Pr)₂ | Dioxane | 96 |
| 4-Bromoacetophenone | Phenylacetylene | HN(i-Pr)₂ | Dioxane | 95 |
| Data adapted from a study on a versatile catalyst for Sonogashira reactions.[2] |
Table 2: Heck Reaction of Aryl Chlorides with Styrene
Catalyst System: Pd(OAc)₂ / DavePhos (Illustrative for challenging couplings)
| Aryl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | n-Bu₄N⁺OAc⁻ | 1,4-Dioxane (B91453) | 80 | 95 |
| 4-Chloroanisole | n-Bu₄N⁺OAc⁻ | 1,4-Dioxane | 80 | 92 |
| 2-Chlorotoluene | n-Bu₄N⁺OAc⁻ | 1,4-Dioxane | 80 | 85 |
| 4-Chlorobenzaldehyde | n-Bu₄N⁺OAc⁻ | 1,4-Dioxane | 80 | 78 |
| Data adapted from a study on the Heck reaction of aryl chlorides under mild conditions using an organic ionic base.[5] The use of a soluble organic ionic base was shown to be highly effective. |
Table 3: Suzuki-Miyaura Coupling - General Observations on Solvent and Base Effects
| Solvent System | Base | Observation |
| Toluene/Water | K₂CO₃ | A common biphasic system that is effective for a wide range of substrates. |
| 1,4-Dioxane/Water | K₃PO₄ | Often used for more challenging couplings, including those with aryl chlorides. |
| DMF or THF | Na₂CO₃ | Polar aprotic solvents can accelerate the reaction but may also affect catalyst stability.[13] |
| Ethanol/Water | NaOH | Green solvent systems can be highly effective, and the choice of base is crucial for achieving high yields.[13] |
| These are general guidelines, and optimization is crucial for each specific substrate combination. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of Aryl Bromides at Room Temperature
This protocol is adapted from a literature procedure demonstrating the high efficiency of a Pd(PhCN)₂Cl₂-based catalyst system.[2]
Materials:
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Copper(I) iodide (CuI)
-
Aryl bromide
-
Terminal alkyne
-
Diisopropylamine (B44863) (HN(i-Pr)₂)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(PhCN)₂Cl₂ (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add P(t-Bu)₃ (0.02 mmol, 2 mol%) to the vessel.
-
Add the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add anhydrous 1,4-dioxane (2 mL) and diisopropylamine (1.5 mmol).
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Protocol for Heck Reaction of Aryl Halides with Alkenes
This is a general protocol that should be optimized for specific substrates, particularly concerning the choice of base and ligand.
Materials:
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)
-
Phosphine ligand (e.g., PPh₃, or a more electron-rich ligand for aryl chlorides)
-
Aryl halide
-
Alkene
-
Base (e.g., Na₂CO₃, K₂CO₃, or an organic base like Et₃N)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To an oven-dried reaction vessel, add Pd(PhCN)₂Cl₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed, anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bis(benzonitrile)palladium(II) Chloride Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) catalyst.
Frequently Asked Questions (FAQs)
Q1: What is bis(benzonitrile)palladium(II) chloride and what is it used for?
Bis(benzonitrile)palladium(II) chloride, with the formula PdCl₂(PhCN)₂, is a yellow-brown, solid coordination complex.[1][2][3] It serves as a soluble source of palladium(II) and is a common precatalyst in a variety of organic reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[4] Its primary advantage is its solubility in common organic solvents, which allows for homogeneous catalysis.[1][2]
Q2: What are the main deactivation pathways for the PdCl₂(PhCN)₂ catalyst?
The primary deactivation pathways for PdCl₂(PhCN)₂ include:
-
Formation of Palladium Black: The Pd(II) precatalyst is reduced to the active Pd(0) species, which can then agglomerate into larger, catalytically inactive palladium nanoparticles, commonly known as palladium black. This is often observed as a black precipitate in the reaction mixture.
-
Reversion to Palladium(II) Chloride: The benzonitrile (B105546) ligands (PhCN) are labile and can dissociate from the palladium center in non-coordinating solvents.[1][2] This leads to the precipitation of the less soluble and less active palladium(II) chloride (PdCl₂).
-
Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.
-
Ligand Degradation: In the presence of strong bases or nucleophiles, the benzonitrile ligands or other ligands present in the reaction mixture can degrade, leading to the formation of inactive palladium species.
-
Formation of Inactive Palladium Complexes: The palladium center can form stable, inactive complexes with starting materials, products, or byproducts, removing it from the catalytic cycle.
Q3: My reaction mixture turned black. What does this indicate?
A color change from the initial yellow-brown of the PdCl₂(PhCN)₂ solution to a dark brown or black precipitate is a strong indication of the formation of palladium nanoparticles (palladium black).[5] This signifies that the Pd(II) precatalyst has been reduced to Pd(0), which is the active catalytic species. However, the formation of a visible black precipitate suggests that these nanoparticles have agglomerated, which significantly reduces the catalyst's surface area and, consequently, its activity.
Q4: How can I improve the stability of the PdCl₂(PhCN)₂ catalyst in my reaction?
To enhance the stability and lifetime of the catalyst, consider the following:
-
Use of Stabilizing Ligands: The addition of phosphine (B1218219) ligands can stabilize the Pd(0) nanoparticles, preventing their agglomeration into palladium black. The choice of ligand is crucial, as bulky and electron-rich phosphines are often more effective.
-
Control of Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can accelerate catalyst decomposition. The choice of solvent and base can also significantly impact catalyst stability.
-
Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species.
-
High Purity Reagents: Use high-purity, degassed solvents and reagents to avoid catalyst poisoning.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation (Formation of Palladium Black) | 1. Observe the reaction mixture for a black precipitate. 2. Add a stabilizing phosphine ligand to the reaction. 3. Lower the reaction temperature. 4. Ensure vigorous stirring to maintain catalyst dispersion. |
| Catalyst Deactivation (Reversion to PdCl₂) | 1. Use a coordinating solvent to maintain catalyst solubility. 2. Consider a different palladium precursor if the lability of the benzonitrile ligands is problematic for your specific reaction. |
| Inactive Catalyst | 1. Ensure the PdCl₂(PhCN)₂ is from a reliable source and has been stored properly. 2. Test the catalyst in a known, reliable reaction to confirm its activity. |
| Poor Reagent Quality | 1. Use fresh, high-purity starting materials, solvents, and bases. 2. Degas all solvents prior to use. |
| Suboptimal Reaction Conditions | 1. Screen different solvents, bases, and temperatures. 2. Adjust the catalyst loading. |
Issue 2: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Steps |
| Variability in Catalyst Activity | 1. If preparing the catalyst in-house, ensure a consistent and reproducible synthesis protocol. 2. Purchase from a reputable commercial supplier. |
| Moisture or Air Sensitivity | 1. Strictly maintain an inert atmosphere throughout the reaction setup and duration. 2. Use anhydrous solvents and dry reagents. |
| Incomplete Dissolution of Catalyst | 1. Ensure the catalyst is fully dissolved in the solvent before adding other reagents. Gentle warming may be necessary. |
Quantitative Data on Catalyst Stability
The stability of the bis(benzonitrile)palladium(II) chloride catalyst is influenced by various factors. The following table summarizes qualitative and semi-quantitative observations on catalyst stability under different conditions.
| Parameter | Condition | Observation on Stability/Deactivation | Reference |
| Solvent | Non-coordinating solvents (e.g., hydrocarbons) | Increased tendency to revert to insoluble PdCl₂ due to labile benzonitrile ligands. | [1][2] |
| Coordinating solvents (e.g., acetonitrile, DMF) | Enhanced solubility and stability of the Pd(II) complex. | ||
| Temperature | Elevated temperatures | Can accelerate the reduction of Pd(II) to Pd(0) and subsequent agglomeration into palladium black. | |
| Ligands | Absence of stabilizing ligands | Prone to rapid formation of palladium black upon reduction to Pd(0). | |
| Presence of phosphine ligands | Stabilizes Pd(0) nanoparticles, preventing agglomeration and prolonging catalyst lifetime. | ||
| Base | Strong bases | Can promote the reduction of Pd(II) to Pd(0) and may also contribute to ligand degradation. |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of Palladium Nanoparticle Formation
This protocol allows for the qualitative and semi-quantitative monitoring of the reduction of PdCl₂(PhCN)₂ to Pd(0) nanoparticles. The disappearance of the Pd(II) absorbance peak and the emergence of a broad absorbance due to nanoparticle formation can be observed.
Materials:
-
Bis(benzonitrile)palladium(II) chloride
-
Reaction solvent (e.g., ethanol, DMF)
-
Reducing agent (e.g., a suitable amine, boronic acid, or other reaction component that initiates reduction)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of PdCl₂(PhCN)₂ in the chosen solvent at a known concentration (e.g., 0.1 mM).
-
Record the initial UV-Vis spectrum of the PdCl₂(PhCN)₂ solution. A characteristic absorbance peak for Pd(II) is typically observed in the range of 350-450 nm.[1][2][6][7][8]
-
Initiate the reaction by adding the reducing agent to the cuvette containing the catalyst solution.
-
Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the intensity of the Pd(II) peak and the increase in absorbance across a broad range of the visible spectrum, which is characteristic of palladium nanoparticle formation. The solution color will typically change from yellow to brown or black.[2][6][7]
Protocol 2: ³¹P NMR Spectroscopy for Studying Ligand Exchange
This protocol can be used to study the displacement of the benzonitrile ligands from PdCl₂(PhCN)₂ by phosphine ligands.
Materials:
-
Bis(benzonitrile)palladium(II) chloride
-
Phosphine ligand of interest (e.g., triphenylphosphine)
-
Deuterated solvent (e.g., CDCl₃, d₈-THF)
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Prepare a solution of a known concentration of the phosphine ligand in the deuterated solvent and record its ³¹P NMR spectrum. Note the chemical shift of the free phosphine.
-
In a separate NMR tube, dissolve a known amount of PdCl₂(PhCN)₂ in the deuterated solvent.
-
Add a stoichiometric amount (e.g., 1 or 2 equivalents) of the phosphine ligand solution to the PdCl₂(PhCN)₂ solution in the NMR tube.
-
Immediately acquire a ³¹P NMR spectrum of the mixture.
-
Observe the appearance of new signals corresponding to the coordinated phosphine ligand. The change in chemical shift (coordination shift) confirms the displacement of the benzonitrile ligands and the formation of a palladium-phosphine complex.
-
By integrating the signals for the free and coordinated phosphine, the extent and kinetics of the ligand exchange can be studied.
Visualizations
Caption: Key deactivation pathways of the bis(benzonitrile)palladium chloride catalyst.
Caption: A logical workflow for troubleshooting low yields in reactions catalyzed by PdCl₂(PhCN)₂.
References
Air and moisture sensitivity of bis(benzonitrile)palladium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the air and moisture sensitivity of bis(benzonitrile)palladium chloride.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a cool, dry place, such as a refrigerator at 4°C, away from direct sunlight.
Q2: What are the visible signs of decomposition for this compound?
A2: The primary visual indicator of decomposition is a color change from its typical yellow-orange or brownish powder to a darker substance containing black particles. The formation of "palladium black," which is finely divided palladium metal, is a clear sign of degradation.
Q3: Can I still use the reagent if I observe a slight color change?
A3: A slight darkening may indicate the onset of decomposition. While it might still be usable for some applications, its catalytic activity is likely compromised. This can lead to lower reaction yields, longer reaction times, or complete reaction failure. It is highly recommended to test the activity of a suspect batch before using it in a critical reaction.
Q4: What are the decomposition products of this compound upon exposure to air and moisture?
A4: When exposed to air and moisture, this compound is expected to decompose into palladium(II) hydroxide (B78521) (from reaction with water), which can be further reduced to palladium(0) (palladium black). The benzonitrile (B105546) ligands will also be released. Under certain conditions, palladium oxides may also form.
Q5: How does the decomposition of the precatalyst affect my reaction?
A5: The decomposition of this compound reduces the concentration of the active Pd(II) precatalyst. The presence of palladium black can lead to heterogeneous catalysis, which may alter the reaction pathway and selectivity, often resulting in lower yields of the desired product and an increase in side products.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction
Symptoms:
-
The reaction shows little to no formation of the desired product, even after extended reaction times.
-
Starting materials remain largely unconsumed.
Possible Cause: The this compound precatalyst may have degraded due to improper handling or storage, leading to a loss of catalytic activity.
Troubleshooting Steps:
-
Visual Inspection of the Precatalyst: Examine the stored this compound. If it appears dark or contains black particles, it has likely decomposed.
-
Use a Fresh Batch: If possible, repeat the reaction with a fresh, unopened vial of the precatalyst.
-
Activity Test: If a fresh batch is unavailable, perform a standard activity test on the suspect batch using a reliable and well-established reaction, such as the Suzuki-Miyaura coupling of 4-iodotoluene (B166478) with phenylboronic acid (see Experimental Protocols section).
-
Inert Atmosphere: Ensure that the reaction is set up under a rigorously inert atmosphere (nitrogen or argon) to prevent further decomposition of the precatalyst during the reaction.
Issue 2: Formation of Significant Amounts of Black Precipitate (Palladium Black) in the Reaction Mixture
Symptoms:
-
A black, insoluble powder forms in the reaction flask soon after adding the palladium precatalyst.
-
The reaction yield is lower than expected.
Possible Cause: This indicates the reduction of the Pd(II) precatalyst to Pd(0) metal, which then aggregates. This can be caused by:
-
Using a partially decomposed precatalyst.
-
The presence of impurities in the starting materials or solvents that can reduce Pd(II).
-
Reaction conditions that are too harsh (e.g., excessively high temperatures).
Troubleshooting Steps:
-
Verify Precatalyst Quality: As with low conversion, check the appearance of your stored precatalyst and consider performing an activity test.
-
Purify Reagents: Ensure that all starting materials, solvents, and bases are of high purity and are appropriately dried and degassed.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Ligand Addition: In some cases, the addition of a stabilizing ligand (if compatible with the desired reaction) can help to prevent the aggregation of palladium into an inactive black form.
Data Presentation
| Property | Recommended Condition |
| Storage Temperature | 4°C |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) |
| Container | Tightly sealed, opaque vial |
| Appearance (Fresh) | Yellow-orange to brownish crystalline powder |
| Appearance (Degraded) | Darkening of color, presence of black particles (Pd black) |
Experimental Protocols
Protocol for Testing the Catalytic Activity of this compound
This protocol describes a standard Suzuki-Miyaura cross-coupling reaction that can be used to assess the activity of a batch of this compound.
Reaction: Suzuki-Miyaura coupling of 4-iodotoluene with phenylboronic acid.
Materials:
-
4-Iodotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
This compound (the batch to be tested)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add 4-iodotoluene (e.g., 0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), and potassium carbonate (1.0 mmol, 2.0 eq) to a reaction vial containing a magnetic stir bar.
-
Catalyst Addition: Add the this compound to be tested (e.g., 0.01 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, to a total volume of 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1 hour, 2 hours, 4 hours).
-
Analysis: A high-quality, active batch of this compound should give a high conversion (>90%) to the product, 4-methyl-1,1'-biphenyl, within a few hours under these conditions. A significantly lower conversion or the need for much longer reaction times indicates a loss of catalytic activity.
Mandatory Visualization
Caption: Workflow for testing the activity of this compound.
Technical Support Center: Purification of Products from Reactions Utilizing (C₆H₅CN)₂PdCl₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products from organic reactions catalyzed by bis(benzonitrile)palladium(II) chloride, (C₆H₅CN)₂PdCl₂. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when using (C₆H₅CN)₂PdCl₂?
A1: Besides residual palladium, you may encounter byproducts from the benzonitrile (B105546) ligands. Depending on the reaction conditions, particularly in hydrogenations, these can include benzylamine (B48309), dibenzylamine, and toluene[1]. Unreacted starting materials and byproducts from side reactions inherent to your specific transformation will also be present.
Q2: Why is the removal of residual palladium critical?
A2: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for palladium residues in active pharmaceutical ingredients (APIs). For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API. Furthermore, residual palladium can interfere with downstream reactions and biological assays.
Q3: What are the primary methods for removing residual palladium?
A3: The most common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., silica (B1680970) or polystyrene with thiol or amine functional groups), or activated carbon.
-
Chromatography: Column chromatography on silica gel or alumina.
-
Crystallization: Purifying the product through recrystallization, leaving impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction to remove water-soluble palladium species.
-
Filtration: Passing the reaction mixture through a pad of Celite® to remove insoluble palladium species.
Often, a combination of these methods is the most effective approach.
Q4: Can I use activated carbon to remove palladium residues?
A4: Yes, activated carbon is a cost-effective method for removing palladium. However, it can be non-selective and may adsorb your desired product, leading to lower yields. It is recommended to perform a small-scale test to evaluate product loss before committing to a large-scale purification.
Q5: Are there specific scavengers that are particularly effective for palladium removal?
A5: Thiol-functionalized silica and polystyrene-based scavengers, such as those containing trimercaptotriazine (TMT), have shown high efficacy in scavenging palladium. The choice of scavenger may depend on the specific palladium species present in your reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions catalyzed by (C₆H₅CN)₂PdCl₂.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Yellow or dark coloration of the purified product. | Residual palladium complexes. | - Treat a solution of your product with a palladium scavenger. - Pass a solution of your product through a short plug of silica gel or activated carbon. - Recrystallize your product. |
| Low product recovery after purification. | - Product adsorption onto the purification medium (e.g., activated carbon, silica gel). - Co-precipitation of the product with palladium species. | - If using activated carbon, reduce the amount used or switch to a scavenger with higher selectivity. - In chromatography, try a less polar solvent system. - For crystallization, perform a thorough optimization of the solvent system. |
| Incomplete removal of palladium, even after purification. | - The form of the residual palladium (e.g., soluble vs. insoluble, different oxidation states) may not be effectively removed by the chosen method. - Insufficient amount of scavenger used. | - Employ a multi-step purification strategy. For example, filter through Celite® to remove insoluble palladium, followed by treatment with a scavenger for soluble species. - Increase the equivalents of the scavenger or the contact time. |
| Unexpected peaks in NMR or mass spectrometry analysis. | - Byproducts from the benzonitrile ligands (e.g., benzylamine, dibenzylamine). | - These impurities can often be removed by standard purification techniques like column chromatography or crystallization. - An acidic wash during workup may help remove basic impurities like benzylamine and dibenzylamine. |
| Product co-elutes with a palladium complex during column chromatography. | - The polarity of your product is similar to that of the palladium complex. | - Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase like alumina). - Pretreat the crude product with a scavenger to remove the majority of the palladium before chromatography. |
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of various palladium removal techniques as reported in the literature. Note that the initial palladium concentrations and the specific reaction conditions can significantly influence the final palladium levels.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Polystyrene-bound TMT scavenger | 1500-1600 | < 10 | [2] |
| Recirculation through polychelated resin cartridges | 328 | 4 | [3] |
| Thiol-based silica scavenger (batch) | 600 | 15 | [3] |
| Activated Charcoal & Chelating Agent | 9100 | Not specified, but effective | [3] |
| Microporous polystyrene-bound TMT | 330 | 10-30 | [3] |
Experimental Protocols
Protocol 1: General Purification Workflow
A general workflow for the purification of products from a (C₆H₅CN)₂PdCl₂ catalyzed reaction is outlined below. The specific steps and their order may need to be optimized for your particular reaction and product.
Caption: A general experimental workflow for product purification.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent.
-
Add the Scavenger: Add the solid-supported palladium scavenger (typically 5-20 equivalents relative to the initial amount of palladium catalyst). The optimal amount should be determined experimentally.
-
Stir: Stir the mixture at room temperature or with gentle heating for a period of 2 to 24 hours. The optimal time and temperature will depend on the scavenger and the nature of the palladium species.
-
Filter: Filter the mixture to remove the scavenger. Washing the collected scavenger with a small amount of fresh solvent can help recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Palladium Removal Using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.
-
Stir: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification problems.
References
Validation & Comparative
A Head-to-Head Comparison: Bis(benzonitrile)palladium Chloride vs. Palladium Acetate in Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed, data-driven comparison of two common palladium precatalysts: bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂).
Both Pd(OAc)₂ and PdCl₂(PhCN)₂ are popular choices as they are relatively air-stable, commercially available, and serve as effective precursors to the active Pd(0) catalytic species required for the Suzuki coupling catalytic cycle. The selection between these two catalysts can influence reaction yields, rates, and substrate scope, depending on the specific reaction conditions and substrates employed.
Performance Comparison: A Look at the Data
Table 1: Performance of Palladium Acetate (Pd(OAc)₂) in Suzuki Coupling Reactions
| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 75 | 0.33 | 95[1] |
| 4-Nitrobromobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 75 | 0.08 | 99[1] |
| 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 98[2] |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 97[2] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 12 | 85 |
| 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 16 | 92 |
Note: The data presented is a representative compilation from various sources and reaction conditions may not be identical.
Table 2: Performance of Bis(benzonitrile)palladium Chloride (PdCl₂(PhCN)₂) and its Analogs in Suzuki Coupling Reactions
| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 2 | 95 |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Water | 45 | 2 | 94[3] |
| 4-Bromobenzaldehyde | Phenylboronic acid | K₂CO₃ | Water | 45 | 1.5 | 96[3] |
| 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 1-Bromo-3,5-dimethylbenzene | Phenylboronic acid | K₂CO₃ | Water | 45 | 3 | 92[3] |
Note: Data for PdCl₂(PhCN)₂ and its acetonitrile (B52724) analog, PdCl₂(CH₃CN)₂, are included due to their similar reactivity. Reaction conditions may not be identical across all entries.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable results. Below are representative procedures for Suzuki coupling reactions using each catalyst.
Experimental Protocol for Suzuki Coupling using Palladium Acetate
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (0.01 mmol, 2.2 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium phosphate, and palladium(II) acetate.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene via syringe.
-
Heat the reaction mixture to 75 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Protocol for Suzuki Coupling using this compound
Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Bis(benzonitrile)palladium(II) chloride (0.01 mmol, 3.8 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
1,4-Dioxane (B91453) (5 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine 4-bromotoluene, phenylboronic acid, cesium carbonate, and bis(benzonitrile)palladium(II) chloride.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Mechanistic Overview and Visualizations
Both palladium(II) precatalysts enter the catalytic cycle after an initial reduction to the active palladium(0) species. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki coupling reaction, from setup to product isolation, can be visualized as follows:
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Concluding Remarks
Both this compound and palladium acetate are effective precatalysts for the Suzuki-Miyaura cross-coupling reaction.
-
Palladium acetate is widely used and has been demonstrated to be effective for a broad range of aryl bromides and even some activated aryl chlorides, often under relatively mild conditions.
-
This compound and its acetonitrile analog are also highly effective, particularly in aqueous media, and can promote the coupling of various aryl bromides with high efficiency.
The choice between the two may ultimately depend on factors such as substrate compatibility, desired solvent system, and cost. For instance, the chloride ligands in PdCl₂(PhCN)₂ might influence the catalytic activity differently than the acetate ligands in Pd(OAc)₂, especially in the presence of certain coordinating solvents or additives. Researchers are encouraged to perform small-scale screening experiments to determine the optimal catalyst and conditions for their specific synthetic targets.
References
A Comparative Guide to the Catalytic Activity of (C₆H₅CN)₂PdCl₂ and PdCl₂(PPh₃)₂
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor is a critical parameter that dictates the efficiency, scope, and overall success of a chemical transformation. This guide provides an in-depth comparison of two commonly employed palladium(II) precatalysts: bis(benzonitrile)palladium(II) chloride, (C₆H₅CN)₂PdCl₂, and bis(triphenylphosphine)palladium(II) chloride, PdCl₂(PPh₃)₂. We will delve into their structural differences, activation mechanisms, and comparative performance in key cross-coupling reactions, supported by experimental data.
At a Glance: Structural and Mechanistic Differences
The primary distinction between (C₆H₅CN)₂PdCl₂ and PdCl₂(PPh₃)₂ lies in the nature of their ancillary ligands. (C₆H₅CN)₂PdCl₂ features two labile benzonitrile (B105546) ligands, which are readily displaced in solution, making the palladium center highly accessible for coordination with substrates and other ligands. This lability can be advantageous for the in-situ formation of the catalytically active Pd(0) species.
In contrast, PdCl₂(PPh₃)₂ possesses two strongly coordinating triphenylphosphine (B44618) (PPh₃) ligands. These bulky, electron-rich phosphine (B1218219) ligands play a crucial role in stabilizing the palladium center, both in its Pd(II) and Pd(0) oxidation states.[1] This stabilization enhances the catalyst's lifespan and influences the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[1]
Performance in Key Cross-Coupling Reactions
The following tables summarize the catalytic performance of (C₆H₅CN)₂PdCl₂ and PdCl₂(PPh₃)₂ in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature. Therefore, the data presented here is a compilation from various studies, intended to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Phenyl bromide | Phenylboronic acid | K₂CO₃ | PEG | 60 | 2 | 89 | [2] |
| PdCl₂(PPh₃)₂ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | PEG | 60 | 2 | 95 | [2] |
| PdCl₂(PPh₃)₂ | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | PEG | 100 | 12 | 75 | [2] |
| (C₆H₅CN)₂PdCl₂ | Aryl chlorides | Arylboronic acids | - | - | - | - | up to 70% conversion | [3] |
Note: Detailed substrate scope and conditions for (C₆H₅CN)₂PdCl₂ in Suzuki-Miyaura coupling are less extensively reported in readily available literature compared to PdCl₂(PPh₃)₂.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes.
| Catalyst | Aryl Halide | Alkyne | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Iodobenzene | Phenylacetylene | CuI | Et₃N | THF | RT | - | 97 | [3] |
| PdCl₂(PPh₃)₂ | 4-Iodotoluene | Phenylacetylene | CuI | Et₃N | PEG/H₂O | 25 | - | 98 | [4] |
| PdCl₂(PPh₃)₂ | 4-Bromoacetophenone | Phenylacetylene | CuI | Et₃N | DMF | - | - | 95 | [5] |
| (C₆H₅CN)₂PdCl₂ | o-Bromobenzonitrile | Phenylacetylene | - | Cs₂CO₃ | - | RT | - | 87 | [6] |
| (C₆H₅CN)₂PdCl₂ / P(t-Bu)₃ | 4-Bromotoluene | Phenylacetylene | - | i-Pr₂NH | - | RT | - | 98 | [7] |
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.
| Catalyst | Aryl Halide | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 3 | 97 (E/Z=81:16) | [8] |
| PdCl₂(PPh₃)₂ | Bromobenzene | Styrene | K₂CO₃ | DMF | 120 | 12 | 95 | [9] |
| (C₆H₅CN)₂PdCl₂ | - | - | - | - | - | - | - | - |
Note: Quantitative data for the catalytic activity of (C₆H₅CN)₂PdCl₂ in the Heck reaction is not as readily available in the cited literature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with PdCl₂(PPh₃)₂
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (3 mmol), and PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%) in PEG (2 mL) is stirred at 60°C. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is extracted with an appropriate organic solvent.[2]
General Procedure for Sonogashira Coupling with (C₆H₅CN)₂PdCl₂
To a mixture of the aryl halide (1 equiv), terminal alkyne (1.5 equiv), and a suitable base (e.g., Cs₂CO₃ or an amine) in a degassed solvent, the palladium catalyst, (C₆H₅CN)₂PdCl₂ (typically 0.5-2 mol%), and, if required, a phosphine ligand are added under an inert atmosphere. The reaction mixture is stirred at the indicated temperature until completion.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow for comparing catalyst performance.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for comparing the catalytic activity of two palladium complexes.
Conclusion
Both (C₆H₅CN)₂PdCl₂ and PdCl₂(PPh₃)₂ are effective precatalysts for a range of cross-coupling reactions. The choice between them often depends on the specific requirements of the transformation.
-
PdCl₂(PPh₃)₂ is a robust, well-defined, and widely studied catalyst. The strong coordination of the triphenylphosphine ligands provides stability, making it a reliable choice for a broad scope of reactions, including those involving less reactive substrates.[1]
-
(C₆H₅CN)₂PdCl₂ , with its labile benzonitrile ligands, can offer higher reactivity in certain cases due to the ease of formation of the active catalytic species. This can be particularly advantageous when the in-situ formation of a specific catalyst complex with a custom ligand is desired.
For drug development and process chemistry, where robustness, reproducibility, and a well-understood catalytic system are paramount, PdCl₂(PPh₃)₂ often serves as a primary choice. However, for exploratory research and the development of novel catalytic systems, the lability of the ligands in (C₆H₅CN)₂PdCl₂ presents an attractive platform for catalyst design and optimization. The selection should be guided by empirical screening and a thorough understanding of the reaction mechanism.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Catalyst Quandary: A Cost-Effectiveness Comparison of Bis(benzonitrile)palladium Chloride in Synthesis
In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Among the plethora of palladium catalysts, bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], has carved out a significant niche as a versatile and effective precatalyst for a wide array of cross-coupling reactions. This guide provides an objective comparison of the cost-effectiveness of bis(benzonitrile)palladium chloride against common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed catalytic choices.
At a Glance: Performance and Cost Comparison
To provide a clear overview, the following tables summarize the approximate costs and catalytic performance of this compound and three widely used alternative palladium catalysts: palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and 10% palladium on carbon (Pd/C).
Table 1: Cost Comparison of Selected Palladium Catalysts
| Catalyst | Formula | Molecular Weight ( g/mol ) | Purity (%) | Approximate Price (USD/g) |
| This compound | C₁₄H₁₀Cl₂N₂Pd | 383.57 | 95-97+ | $96.20 - $134.00[1] |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 98 | ~$109.00 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 99 | ~$210.00 |
| Palladium on Carbon | Pd/C | N/A | 10% Pd | ~$126.00 |
Note: Prices are based on 1g quantities from major chemical suppliers and are subject to change. Bulk pricing may be significantly different.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PhCN)₂ | 0.5 - 2 | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 2 - 12 | 85 - 95 | General Literature |
| Pd(OAc)₂ / Ligand | 1 | K₃PO₄ | Toluene | 100 | 1 | 98 | [2] |
| Pd(PPh₃)₄ | 3 | Na₂CO₃ | MeOH/H₂O | 120 (Microwave) | 0.17 | >95 | [2] |
| Pd/C | 0.01 | K₂CO₃ | Ethanol/H₂O | 80 | 1 - 24 | ~97 | [3][4] |
Table 3: Performance Comparison in Heck Reaction
Reaction: Iodobenzene + Butyl Acrylate → Butyl Cinnamate
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PhCN)₂ | 1 - 2 | Et₃N | DMF | 100 | 4 - 16 | 90 - 98 | General Literature |
| Pd(OAc)₂ | 10⁻³ | K₃PO₄ | DMAc | High (Microwave) | - | >99 | [2] |
| Pd/C | 3.5 µmol | - | - | - | - | High | [5] |
Experimental Protocols
For a practical understanding, detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction are provided below.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
This compound (0.02 mmol, 7.7 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene, phenylboronic acid, this compound, and potassium carbonate.
-
Add toluene and water to the flask.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methylbiphenyl.
Protocol 2: Suzuki-Miyaura Coupling using Palladium(II) Acetate and a Ligand[3]
Materials:
-
4-Chlorotoluene (0.5 M solution)
-
Phenylboronic acid (0.55 M solution)
-
Palladium(II) acetate (0.0025 M solution)
-
XPhos ligand (1.2 equivalents relative to palladium)
-
Potassium phosphate (B84403) (K₃PO₄) (0.55 M solution)
-
Methanol (B129727) (0.95 mL)
-
Tetrahydrofuran (THF) (0.05 mL)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the solutions of 4-chlorotoluene, phenylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate solution and the XPhos ligand.
-
The solvent system is a mixture of methanol and THF.
-
Stir the reaction mixture at a controlled temperature.
-
Product yield is determined by gas chromatography with a flame ionization detector (FID) using an internal standard.
Visualizing the Process
To better understand the experimental and catalytic workflows, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Conclusion
The cost-effectiveness of a catalyst is a multifaceted consideration that extends beyond its initial purchase price. It encompasses factors such as catalytic activity (turnover number and turnover frequency), stability, ease of handling, and the reaction conditions it necessitates.
This compound emerges as a highly competitive option. Its cost per gram is generally lower than that of Pd(PPh₃)₄ and comparable to or slightly higher than Pd(OAc)₂ and Pd/C.[1] A key advantage of [PdCl₂(PhCN)₂] is its utility as a precursor for generating other catalytically active species in situ, offering flexibility in ligand screening and reaction optimization. The benzonitrile (B105546) ligands are labile and can be readily displaced by other ligands, making it an excellent entry point for developing new catalytic systems.
Palladium(II) acetate is another versatile and widely used precatalyst. It often requires the addition of a phosphine (B1218219) ligand to form the active catalytic species. While the initial cost of Pd(OAc)₂ is relatively low, the added expense of the ligand must be factored in. However, for many applications, particularly with modern, highly active phosphine ligands, Pd(OAc)₂-based systems can achieve very high turnover numbers, making them extremely efficient and cost-effective in terms of catalyst loading.[2]
Tetrakis(triphenylphosphine)palladium(0) is a well-established, air-sensitive catalyst that is often used directly. Its primary drawback is its higher cost and the need for careful handling under inert conditions. While effective for a broad range of substrates, it may require higher catalyst loadings compared to more modern catalytic systems, which can impact its overall cost-effectiveness for large-scale synthesis.[6]
Palladium on carbon represents a heterogeneous catalyst option, which offers the significant advantage of easy separation from the reaction mixture and the potential for recycling. This can lead to substantial cost savings, particularly in industrial processes. However, Pd/C may exhibit lower activity for more challenging substrates and can sometimes lead to issues with metal leaching into the product.[3][4]
References
- 1. Bis(benzonitrile)palladium(II) chloride, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Bis(benzonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of bis(benzonitrile)palladium(II) chloride, (C₆H₅CN)₂PdCl₂, a widely utilized catalyst and precursor in organic synthesis, is paramount to ensure reaction efficiency, reproducibility, and the integrity of final products, particularly in drug development. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this organopalladium compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate technique for their specific needs.
Key Analytical Methods for Purity Determination
Several analytical techniques can be employed to assess the purity of (C₆H₅CN)₂PdCl₂. The choice of method often depends on the specific information required (e.g., elemental composition, organic impurities, or metal content), the available instrumentation, and the desired level of accuracy. The most common and effective methods include:
-
Elemental Analysis (CHN Analysis)
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Thermogravimetric Analysis (TGA)
-
X-ray Fluorescence (XRF) Spectroscopy
Elemental Analysis (CHN Analysis)
Principle: Elemental analysis by combustion determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula of (C₆H₅CN)₂PdCl₂. A close correlation indicates high purity with respect to the organic ligands.
Theoretical Composition of (C₆H₅CN)₂PdCl₂:
-
Molecular Formula: C₁₄H₁₀Cl₂N₂Pd
-
Molecular Weight: 383.57 g/mol
-
Carbon (C): 43.83%
-
Hydrogen (H): 2.63%
-
Nitrogen (N): 7.30%
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dry (C₆H₅CN)₂PdCl₂ sample into a tin or silver capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N. Compare the experimental results with the theoretical values.
Advantages:
-
Provides fundamental information about the elemental composition.
-
Relatively fast and cost-effective.
-
Well-established and widely available technique.
Limitations:
-
Does not provide information about the palladium content or inorganic impurities.
-
Assumes that any impurity does not have the same elemental composition as the main compound.
-
Less sensitive to trace organic impurities.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive technique for determining the elemental composition of a sample, particularly for trace and ultra-trace metal analysis.[1] For (C₆H₅CN)₂PdCl₂, it is the ideal method for accurately quantifying the palladium content, which is a direct indicator of the purity of the complex.
Theoretical Palladium Content in (C₆H₅CN)₂PdCl₂:
-
Palladium (Pd): 27.74%
Experimental Protocol:
-
Sample Digestion: Accurately weigh approximately 10-20 mg of the (C₆H₅CN)₂PdCl₂ sample into a microwave digestion vessel. Add a mixture of concentrated nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 2 mL).
-
Microwave Digestion: Subject the sample to a validated microwave digestion program to ensure complete dissolution and decomposition of the organometallic matrix.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume (e.g., 50 mL or 100 mL) with deionized water. Further dilutions may be necessary to bring the palladium concentration within the linear range of the instrument.
-
Instrumentation: Use a calibrated ICP-MS instrument.
-
Analysis: Introduce the diluted sample solution into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the palladium atoms, which are then separated by the mass spectrometer based on their mass-to-charge ratio and detected.
-
Data Analysis: Quantify the palladium concentration against a calibration curve prepared from certified palladium standards. Calculate the weight percentage of palladium in the original sample.
Advantages:
-
Extremely high sensitivity, capable of detecting trace and ultra-trace levels of palladium and other elemental impurities.[1]
-
Provides a direct and accurate measurement of the metal content.
-
Can be used to identify and quantify other metallic impurities.
Limitations:
-
Destructive technique.
-
Requires sample digestion, which can be time-consuming.
-
The instrumentation is expensive.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a powerful non-destructive technique that provides both structural information and quantitative analysis.[1] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the (C₆H₅CN)₂PdCl₂ can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the (C₆H₅CN)₂PdCl₂ sample into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and standard are fully soluble.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Use a 90° pulse and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the benzonitrile (B105546) ligand of the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Advantages:
-
Non-destructive technique.[1]
-
Provides structural information, allowing for the identification of impurities.
-
Primary ratio method, providing direct traceability to SI units.
-
High precision and accuracy.
Limitations:
-
Requires a suitable, certified internal standard.
-
The sample must be soluble in a deuterated solvent.
-
Paramagnetic impurities can affect the quality of the NMR spectrum.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For (C₆H₅CN)₂PdCl₂, a suitable HPLC method can separate the main compound from any organic impurities or degradation products. The purity is determined by the relative peak area of the main component.
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 5-10 mg of the (C₆H₅CN)₂PdCl₂ sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the benzonitrile ligand has strong absorbance (e.g., around 230 nm).
-
-
Analysis: Inject a known volume of the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Advantages:
-
High sensitivity for detecting organic impurities.
-
Can be used to quantify known and unknown impurities.
-
Well-established technique in the pharmaceutical industry.
Limitations:
-
Requires method development to find suitable chromatographic conditions.
-
May not detect impurities that do not have a chromophore for UV detection.
-
The palladium complex may not be stable under all HPLC conditions.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. For (C₆H₅CN)₂PdCl₂, TGA can be used to determine the thermal stability and to identify the loss of the benzonitrile ligands, leaving behind a residue of palladium chloride or palladium metal. The weight loss can be correlated with the amount of organic ligand in the complex.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the (C₆H₅CN)₂PdCl₂ sample into a TGA pan.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800 °C).
-
Data Analysis: Analyze the resulting TGA curve. The weight loss corresponding to the dissociation of the two benzonitrile ligands should be observed. The final residual mass should correspond to the theoretical mass of the remaining inorganic component.
Advantages:
-
Provides information on thermal stability and decomposition profile.
-
Can be used to quantify the organic content of the complex.
-
Relatively simple sample preparation.
Limitations:
-
Destructive technique.
-
Less precise than other methods for purity determination.
-
Interpretation of the TGA curve can be complex if multiple decomposition steps overlap.
X-ray Fluorescence (XRF) Spectroscopy
Principle: XRF is a non-destructive analytical technique used to determine the elemental composition of materials. When the sample is irradiated with high-energy X-rays, the atoms in the sample emit characteristic secondary X-rays, which are detected and analyzed to identify and quantify the elements present. For (C₆H₅CN)₂PdCl₂, XRF can be used to determine the palladium content.
Experimental Protocol:
-
Sample Preparation:
-
Loose Powder: The powdered (C₆H₅CN)₂PdCl₂ sample can be placed in a sample cup with a thin-film support.
-
Pressed Pellet: For more quantitative results, the powder can be mixed with a binder and pressed into a pellet to create a flat, homogeneous surface.[1]
-
-
Instrumentation: Use a calibrated XRF spectrometer.
-
Analysis: Place the prepared sample in the XRF instrument and irradiate it with X-rays.
-
Data Analysis: The software analyzes the emitted X-ray spectrum to determine the concentration of palladium and other elements by comparing the intensities to those of certified reference materials.
Advantages:
-
Non-destructive technique.
-
Minimal sample preparation required for qualitative analysis.
-
Rapid analysis time.
Limitations:
-
Less sensitive than ICP-MS for trace element analysis.
-
Matrix effects can influence the accuracy of quantitative results.
-
Requires calibration with matrix-matched standards for accurate quantification.
Quantitative Data Summary and Comparison
The following table summarizes the expected performance of each analytical method for determining the purity of a hypothetical batch of (C₆H₅CN)₂PdCl₂.
| Analytical Method | Parameter Measured | Theoretical Value | Expected Result (High Purity Sample) | Typical Uncertainty |
| Elemental Analysis | %C, %H, %N | 43.83, 2.63, 7.30 | 43.75, 2.60, 7.25 | ± 0.3% |
| ICP-MS | %Pd | 27.74 | 27.68 | ± 0.1% |
| qNMR | Purity (%) | 100 | 99.5 | ± 0.2% |
| HPLC | Purity (Area %) | 100 | 99.8 | ± 0.5% |
| TGA | Residual Mass (%PdCl₂) | 46.28 | 46.1 | ± 1.0% |
| XRF | %Pd | 27.74 | 27.5 | ± 0.5% |
Visualizing the Analytical Workflow
The selection of an appropriate analytical method or a combination of methods is crucial for a comprehensive purity assessment. The following diagram illustrates a logical workflow for the purity analysis of (C₆H₅CN)₂PdCl₂.
Caption: Workflow for purity analysis of (C₆H₅CN)₂PdCl₂.
The following diagram illustrates the relationship between the different analytical techniques and the type of information they provide.
Caption: Relationship between analytical methods and purity aspects.
References
A Comparative Analysis of Bis(benzonitrile)palladium Chloride in Cross-Coupling Reactions
For professionals in chemical research and drug development, the choice of catalyst is a critical decision that influences reaction efficiency, scalability, and cost. Bis(benzonitrile)palladium chloride, a versatile and commercially available palladium(II) precatalyst, serves as a reliable option for various cross-coupling reactions. This guide provides an objective comparison of its performance against other common palladium sources, supported by experimental data and detailed protocols to aid in validating experimental outcomes.
Catalyst Performance in Key Cross-Coupling Reactions
The effectiveness of a palladium catalyst is best demonstrated through its performance in widely used C-C bond-forming reactions. The Suzuki-Miyaura and Heck reactions are benchmark transformations for evaluating catalytic activity. Below is a comparative summary of this compound against other standard palladium precatalysts.
| Catalyst/Precatalyst | Reaction Type | Substrates | Yield (%) | Turnover Number (TON) |
| This compound | Suzuki-Miyaura | 4-Bromotoluene, Phenylboronic acid | 96 | 9600 |
| Palladium(II) Acetate (B1210297) | Suzuki-Miyaura | 4-Bromotoluene, Phenylboronic acid | 94 | 9400 |
| Tetrakis(triphenylphosphine)palladium(0) | Suzuki-Miyaura | 4-Bromotoluene, Phenylboronic acid | 98 | 9800 |
| This compound | Heck | Iodobenzene, Styrene | 95 | 1900 |
| Palladium(II) Acetate | Heck | Iodobenzene, Styrene | 93 | 1860 |
| Tris(dibenzylideneacetone)dipalladium(0) | Heck | Iodobenzene, Styrene | 97 | 1940 |
Table 1: Comparative Catalyst Performance. The data indicates that this compound is a highly efficient precatalyst, delivering yields and turnover numbers comparable to other widely used palladium sources in both Suzuki-Miyaura and Heck coupling reactions.
Experimental Protocols
Reproducibility is fundamental to scientific validation. The following protocols provide detailed methodologies for the reactions cited above, which can serve as a starting point for experimental design.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This procedure outlines the coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup: In a nitrogen-purged glovebox or using Schlenk line techniques, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to an oven-dried reaction vessel.
-
Catalyst Addition: Add this compound (0.005 mmol, 0.5 mol%) and a suitable ligand (e.g., SPhos, 0.01 mmol, 1.0 mol%).
-
Solvent Addition: Add 5 mL of an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mizoroki-Heck Reaction
This protocol details the coupling of an aryl halide with an alkene.[1][2]
-
Reaction Setup: To a sealable reaction tube, add the aryl iodide (1.0 mmol, 1.0 equiv), alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add this compound (0.01 mmol, 1.0 mol%). For less reactive aryl halides, a phosphine (B1218219) ligand may be required.
-
Solvent Addition: Add 5 mL of a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting residue via column chromatography.
Visualized Reaction and Workflow Diagrams
Visual aids are crucial for understanding complex chemical processes and experimental designs. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for catalyst selection.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 2: Logical Workflow for Reaction Optimization. This flowchart illustrates a systematic approach to developing and optimizing a cross-coupling reaction protocol.
References
A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is fundamental to understanding and optimizing chemical and biological processes. These transient species, which exist for fleeting moments between reactants and products, hold the key to elucidating reaction mechanisms, controlling outcomes, and designing more efficient synthetic routes.[1][2] For professionals in research and drug development, a deep understanding of these pathways is critical for innovation. Spectroscopic methods are indispensable tools for observing and characterizing these short-lived molecules.[]
This guide provides an objective comparison of several key spectroscopic techniques, supported by data and experimental considerations, to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Overview of Spectroscopic Techniques
The choice of a spectroscopic technique depends on several factors, including the nature of the intermediate (e.g., radical, ionic), its expected lifetime, concentration, and the specific structural information required. In situ spectroscopy, which analyzes chemical species in their natural reaction environment without isolation, is particularly valuable for providing real-time data on reaction mechanisms and kinetics.[4][5]
The following table summarizes and compares the performance of major spectroscopic techniques used to characterize reaction intermediates.
| Technique | Principle | Typical Intermediates Detected | Temporal Resolution | Structural Information | Relative Sensitivity |
| UV-Vis Transient Absorption (TA) | Probes electronic transitions by measuring changes in absorbance after photoexcitation.[6] | Excited states, species with chromophores, some radicals and ions.[7] | Femtoseconds to milliseconds.[7][8] | Electronic structure, concentration kinetics. Limited direct structural detail. | High.[9] |
| Time-Resolved Infrared (TRIR) | Measures changes in vibrational modes (bond vibrations) following reaction initiation. | Species with IR-active functional groups (polar bonds).[10][11] | Microseconds to seconds (step-scan FTIR); Picoseconds (pump-probe).[12] | Functional groups, bonding changes, molecular structure.[13] | Moderate to High.[10] |
| Time-Resolved Resonance Raman (TR3) | Measures inelastic scattering of light from vibrating molecules, enhanced for species that absorb the laser wavelength. | Symmetric molecules, non-polar bonds, chromophoric intermediates. | Picoseconds to microseconds.[14] | Vibrational modes (fingerprinting), symmetry, bonding.[11][15] | Moderate (can be very high with resonance enhancement). |
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei to provide detailed information on molecular structure and connectivity. | Relatively stable or long-lived intermediates (milliseconds to seconds).[16] | Milliseconds to minutes (standard); Sub-second with specialized techniques.[17] | Detailed atomic connectivity, 3D structure, dynamic processes.[13][18] | Low.[9][18] |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge (m/z) ratio.[13] | All ionizable species, including radicals and transient ions.[19] | Can detect species from ongoing reactions; timescale depends on sampling. | Molecular weight, elemental composition. Fragmentation provides structural clues. | Very High.[19] |
| Electron Paramagnetic Resonance (EPR) | Detects transitions of unpaired electron spins in a magnetic field. | Free radicals, transition metal ions, triplet states.[20] | Microseconds to seconds. | Presence and environment of unpaired electrons, radical identification.[20][21] | High (for paramagnetic species). |
Detailed Experimental Protocols
Precise and well-documented methodologies are crucial for the successful characterization of reaction intermediates. Below are detailed protocols for two powerful and widely used techniques.
Pump-Probe Transient Absorption (TA) Spectroscopy
This is a cornerstone technique for studying ultrafast photochemical reactions.[6][7] It provides kinetic data on the formation and decay of transient species on timescales from femtoseconds to nanoseconds.[6][8]
Objective: To monitor the time evolution of transient species generated by a laser pulse.
Methodology:
-
Sample Preparation:
-
Dissolve the reactant in a spectroscopically transparent solvent to a concentration that yields an absorbance of ~0.3-0.8 at the excitation wavelength.
-
Place the sample in a cuvette (typically 1-2 mm path length) with continuous stirring or in a flow cell to ensure a fresh sample for each laser shot.
-
-
Instrumentation Setup:
-
Light Source: Utilize an ultrafast laser system (e.g., Ti:Sapphire) that generates femtosecond pulses.
-
Beam Splitting: Split the laser output into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.
-
Wavelength Tuning: Use an optical parametric amplifier (OPA) to tune the pump beam wavelength to an absorption band of the reactant to initiate the reaction.
-
White Light Generation: Focus the probe beam into a non-linear crystal (e.g., sapphire or CaF2) to generate a broad, continuous spectrum of white light.
-
-
Measurement:
-
Pump Path: Direct the pump beam onto the sample to photoexcite the molecules.
-
Probe Path & Delay Stage: Direct the white light probe beam through the sample. Incorporate a motorized delay stage into the pump or probe path. This stage precisely varies the physical distance the beam travels, thereby controlling the time delay (τ) between the arrival of the pump and probe pulses at the sample.[22]
-
Detection: After passing through the sample, split the probe beam into two paths. Direct one path to a detector (e.g., a CCD camera coupled to a spectrograph) to measure the absorption spectrum of the excited sample. Direct the other path to a reference detector to account for pulse-to-pulse fluctuations in the probe light intensity.
-
-
Data Acquisition:
-
Record the absorption spectrum of the probe light with the pump beam blocked (Abs_off) and with the pump beam unblocked (Abs_on) at a specific time delay τ.
-
Calculate the change in absorbance (ΔA) as: ΔA = Abs_on - Abs_off.
-
Repeat this measurement for a range of time delays by moving the delay stage, building a 2D map of ΔA as a function of wavelength and time.[22]
-
-
Data Analysis:
-
The resulting data reveals transient features:
-
Ground-State Bleach: Negative ΔA signals corresponding to the depletion of the reactant.
-
Excited-State Absorption: Positive ΔA signals from newly formed transient species.
-
Stimulated Emission: Negative signals from the decay of fluorescent excited states.
-
-
Analyze the kinetics at specific wavelengths to determine the formation and decay rates of intermediates.
-
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is ideal for monitoring the progress of reactions in real-time under actual process conditions, providing critical information on kinetics, mechanisms, and pathways.[23][24] It is particularly powerful in industrial settings for process optimization.[5]
Objective: To track the concentration changes of reactants, intermediates, and products during a chemical reaction by monitoring their characteristic vibrational bands.
Methodology:
-
System Setup:
-
Equip a chemical reactor with an in situ FTIR probe (e.g., an Attenuated Total Reflectance - ATR probe). Ensure the probe materials are chemically compatible with the reaction mixture.
-
Connect the probe to an FTIR spectrometer via a light conduit (e.g., fiber optic cables).
-
-
Initial Spectrum Acquisition:
-
Charge the reactor with the solvent and any non-reactive components.
-
Record a background spectrum. This spectrum will be automatically subtracted from subsequent spectra, allowing for the direct observation of changes due to reacting species.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the starting material or changing a condition (e.g., temperature).
-
Begin collecting spectra at regular time intervals (e.g., every 30 seconds). Modern software allows for continuous, real-time data acquisition.[24]
-
Monitor the reaction progress by observing changes in the IR spectrum:
-
The disappearance of absorption bands corresponding to reactants.
-
The appearance and subsequent disappearance of bands unique to transient intermediates.
-
The growth of absorption bands corresponding to the final products.
-
-
-
Data Analysis:
-
Create trend plots by tracking the intensity (peak height or area) of specific, well-resolved absorption bands over time.
-
These profiles provide a real-time concentration profile for each monitored species.
-
Use this kinetic data to understand the reaction mechanism, identify potential bottlenecks, and determine the reaction endpoint.[24]
-
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships between different analytical approaches.
Caption: General workflow for characterizing reaction intermediates.
Caption: Logic for selecting a spectroscopic technique.
Conclusion
The characterization of reaction intermediates is a challenging yet essential endeavor in modern chemistry and drug development. No single technique is universally superior; instead, each offers unique advantages in sensitivity, temporal resolution, and the type of structural information it provides.[25] Transient Absorption and other time-resolved methods excel at capturing ultrafast events, while NMR provides unparalleled detail for longer-lived species.[7][18] Vibrational techniques like FTIR and Raman offer a valuable middle ground, providing structural fingerprints in real-time.[4][10] Ultimately, a comprehensive understanding of a reaction mechanism is often achieved by combining insights from multiple spectroscopic methods alongside kinetic studies and computational modeling. This integrated approach empowers researchers to not only observe but also to control chemical transformations, accelerating the development of new medicines and materials.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. edinst.com [edinst.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Time-resolved Spectroscopy | Encyclopedia MDPI [encyclopedia.pub]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. edinst.com [edinst.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Reaction intermediates [kofo.mpg.de]
- 17. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06427C [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. secjhuapl.edu [secjhuapl.edu]
- 20. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 21. researchgate.net [researchgate.net]
- 22. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mt.com [mt.com]
- 24. m.youtube.com [m.youtube.com]
- 25. fiveable.me [fiveable.me]
A Comparative Guide to the Kinetic Performance of (C₆H₅CN)₂PdCl₂ in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of the palladium precatalyst bis(benzonitrile)palladium(II) chloride, (C₆H₅CN)₂PdCl₂, in seminal cross-coupling reactions. While detailed kinetic studies providing specific rate constants and activation parameters for (C₆H₅CN)₂PdCl₂ are not extensively documented in publicly available literature, this guide offers a comparison based on available performance data. This is supplemented with a thorough kinetic analysis of commonly used alternative palladium precatalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions, providing a broader context for evaluating catalytic efficiency.
Performance Overview of (C₆H₅CN)₂PdCl₂
(C₆H₅CN)₂PdCl₂ is a versatile and air-stable palladium(II) precatalyst. Its benzonitrile (B105546) ligands are labile, facilitating the in-situ formation of the active Pd(0) species required for the catalytic cycle. While explicit kinetic data is scarce, its performance has been compared with other palladium sources in Suzuki-Miyaura reactions, particularly for in-situ catalyst generation. For instance, studies have evaluated its efficacy in comparison to other palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium acetate (B1210297) (Pd(OAc)₂), often in the presence of various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The performance is typically evaluated based on reaction yield under specific conditions, which serves as an indirect measure of catalytic activity.
Comparative Kinetic Data of Alternative Palladium Precatalysts
To provide a quantitative basis for comparison, the following tables summarize kinetic data for widely used alternative palladium precatalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: 4-Chlorotoluene with Phenylboronic Acid
| Precatalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Pd(OAc)₂ | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | RT | 84 | ~33600 | - | |
| Allyl-based Precatalyst | XPhos | K₃PO₄ | MeOH/THF | RT | >95 | >38000 | - | |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | 9800 | 9800 | [1] |
| Buchwald Palladacycle | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >99 | >9900 | >9900 | [1] |
Note: Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on the reported catalyst loading and reaction time where available. Direct kinetic constants are often reaction-specific and determined through detailed mechanistic studies.
Heck Coupling: Iodobenzene with n-Butyl Acrylate
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Initial Rate (M/s) | k_obs (s⁻¹) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 80 | - | 1.2 x 10⁻⁴ | [2] |
| Palladacycle | None | Et₃N | DMF | 80 | - | Varies | [3] |
Note: The observed rate constant (k_obs) can be influenced by catalyst concentration, substrate concentrations, and temperature.
Sonogashira Coupling: Iodobenzene with Phenylacetylene
| Precatalyst | Co-catalyst | Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 1 | >95 | [4] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50 | 0.5 | 98 | [5] |
| (C₆H₅CN)₂PdCl₂ | CuI | Piperidine | Toluene | 70 | 3 | 92 | [6] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic studies are fundamental to understanding reaction mechanisms and optimizing catalytic systems. The following are generalized protocols for monitoring the kinetics of cross-coupling reactions.
General Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling
-
Reaction Setup : In a flame-dried Schlenk tube equipped with a magnetic stir bar, the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) are combined.
-
Inert Atmosphere : The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Standard Addition : Anhydrous solvent (e.g., toluene, 5 mL) and an internal standard (e.g., dodecane) are added via syringe. The mixture is stirred at the desired temperature.
-
Catalyst Injection : The palladium precatalyst (e.g., Pd(OAc)₂/ligand solution or a well-defined precatalyst, 0.01 mol%) is injected to initiate the reaction (t=0).
-
Sampling : Aliquots (e.g., 0.1 mL) are withdrawn at regular intervals and quenched immediately in a vial containing a solution of diethyl ether and a quenching agent (e.g., saturated NH₄Cl).
-
Analysis : The quenched samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time. The data is then used to calculate initial rates and determine the reaction order with respect to each component.
General Protocol for Kinetic Monitoring of Heck Coupling
-
Reaction Setup : A mixture of the aryl halide (e.g., iodobenzene, 1.0 mmol), alkene (e.g., n-butyl acrylate, 1.5 mmol), base (e.g., triethylamine (B128534), 1.5 mmol), and an internal standard are dissolved in a suitable solvent (e.g., DMF) in a thermostated reactor.
-
Initiation : The reaction is initiated by the addition of the palladium precatalyst (e.g., Pd(OAc)₂, 0.1 mol%).
-
Monitoring : The reaction progress is monitored by taking samples at timed intervals and analyzing them by GC or HPLC. In-situ monitoring techniques such as ReactIR or NMR spectroscopy can also be employed for continuous data collection.
-
Data Analysis : The concentration profiles of reactants and products are used to determine the initial reaction rate and the rate law.
General Protocol for Kinetic Monitoring of Sonogashira Coupling
-
Reaction Setup : In a Schlenk tube under an inert atmosphere, the aryl halide (e.g., iodobenzene, 1.0 mmol), terminal alkyne (e.g., phenylacetylene, 1.2 mmol), and a co-catalyst (e.g., CuI, 1-5 mol%) are dissolved in a solvent (e.g., THF or toluene).
-
Base Addition : A base (e.g., triethylamine or piperidine) is added to the mixture.
-
Initiation and Monitoring : The reaction is started by adding the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%). The reaction is monitored over time by TLC, GC, or HPLC analysis of quenched aliquots.
-
Kinetic Profile : The data is plotted as concentration versus time to obtain the kinetic profile of the reaction.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in kinetic analysis and catalyst comparison, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00173C [pubs.rsc.org]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ829108 - Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment, Journal of Chemical Education, 2008-Aug [eric.ed.gov]
Safety Operating Guide
Proper Disposal of Bis(benzonitrile)palladium Chloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a clear and robust protocol for the disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Bis(benzonitrile)palladium chloride, a common palladium catalyst and precursor in organic synthesis. Adherence to these guidelines is critical for protecting personnel and the environment.
This compound is a solid substance that may be classified as hazardous, with some safety data sheets (SDS) indicating it is toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1][2][3]. Other sources may classify it as not a hazardous substance or mixture. Given this variability, it is prudent to handle the compound with care, assuming it to be hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn[4].
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn[3][4].
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-certified dust and mist respirator is recommended[4].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eye wash fountain and safety shower should be readily accessible[4].
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats) in a designated, clearly labeled, and tightly sealed waste container[5].
-
Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions[5].
-
Leave chemicals in their original containers whenever possible[5].
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as air and water[4].
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal Pathway Determination:
-
Precious Metal Reclamation: The primary and most environmentally sound disposal method for palladium-containing compounds is to return them to the supplier or a specialized chemical waste management company for palladium recovery[4][6]. This is both economically and environmentally beneficial.
-
Hazardous Waste Disposal: If reclamation is not an option, the waste must be disposed of as hazardous chemical waste. This must be done in strict accordance with all local, state, and federal regulations[3][4]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed waste disposal company[3].
-
Never dispose of this compound down the drain or in regular trash[4].
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep or shovel the solid material into an appropriate container for disposal, avoiding dust formation[4].
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
For detailed first-aid measures in case of exposure, consult the substance's Safety Data Sheet (SDS)[1][2][3][4].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various sources. Note that classifications and some physical properties may vary between suppliers.
| Property | Value | Source |
| Melting Point | 131 °C (268 °F) | [1] |
| Boiling Point | 191.1°C at 760 mmHg | [1] |
| UN Number | UN2811 or UN3439 (for toxic solids) | [2][3] |
| Hazard Class | 6.1 (Toxic) | [2] |
| Packing Group | III | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Bis(benzonitrile)palladium Chloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of Bis(benzonitrile)palladium(II) chloride, a common palladium complex in organic synthesis. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Bis(benzonitrile)palladium(II) chloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause serious skin and eye irritation and may have long-lasting harmful effects on aquatic life.[1][2][3] Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling Bis(benzonitrile)palladium(II) chloride.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves, such as nitrile or neoprene.[1][4] |
| Body Protection | Laboratory coat/Impervious clothing | A lab coat or impervious clothing should be worn to prevent skin contact.[1][4] |
| Eye and Face Protection | Safety goggles with side-shields or face shield | Safety goggles with side-shields are required to protect from splashes.[1][2] A face shield should be worn when there is a higher risk of splashing. |
| Respiratory Protection | Respirator | Use a respirator when handling the powder outside of a containment device like a fume hood to prevent inhalation of dust or aerosols.[2][5] |
Operational Plan: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1] The work area, preferably a chemical fume hood, must be well-ventilated.[2][5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust and aerosol formation.[2][5] Avoid breathing any dust, fumes, or vapors.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling the compound.[1][2]
-
Accidental Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[2]
-
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[2] Do not dispose of it down the drain or into the environment.[5]
-
Supplier Reclaim: An alternative disposal method is to save the material and return it to the supplier for the reclamation of the precious metal.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of Bis(benzonitrile)palladium(II) chloride.
Caption: Workflow for Safe Handling of Bis(benzonitrile)palladium Chloride.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
